4-Amino-2-methylquinoline-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-2-methylquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGARODDQXEDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427956 | |
| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99984-73-3 | |
| Record name | 4-amino-2-methylquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Amino-2-methylquinoline-6-carboxylic acid. The information is curated for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
This compound, with the CAS number 99984-73-3, is a heterocyclic compound featuring a quinoline core.[1][2][3] This core structure is prevalent in a variety of biologically active molecules. The key chemical identifiers and properties are summarized below. While experimental data for this specific molecule is limited in publicly available literature, some properties can be estimated or inferred from related compounds.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 99984-73-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 202.21 g/mol | [2] |
| IUPAC Name | This compound | |
| Boiling Point | 432.4 ± 40.0 °C at 760 mmHg (Predicted) | |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Note: The boiling point is a predicted value and should be considered an estimate.
Synthesis
The synthesis of this compound can be approached through established methods for quinoline ring formation. Given the substitution pattern, the Pfitzinger reaction and the Doebner reaction are plausible synthetic routes.
Proposed Synthetic Pathway: The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[4][5][6][7] For the synthesis of the target molecule, a substituted isatin would be required. A more direct and likely applicable method would be a variation of the Pfitzinger or a related condensation reaction.
A plausible approach involves the reaction of 4-aminobenzaldehyde-2-carboxylic acid with acetone under basic or acidic conditions. However, a more robust and commonly employed method for similar structures is the Doebner reaction.
Proposed Synthetic Pathway: The Doebner Reaction
The Doebner reaction synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[1][8] This method is well-suited for the preparation of the target compound.
General Reaction Scheme: 4-Aminoaniline (p-phenylenediamine) would react with pyruvic acid and acetaldehyde (or a precursor) in a one-pot synthesis.
Experimental Protocol (General - to be adapted and optimized):
-
Reactant Preparation: Dissolve 4-aminoaniline in a suitable solvent, such as ethanol.
-
Reaction Initiation: To the stirred solution, add pyruvic acid followed by acetaldehyde.
-
Reaction Conditions: The reaction is typically heated under reflux for several hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a basic aqueous solution (e.g., sodium bicarbonate) and washed with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Purification: The aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectral Data (Predicted and Inferred)
While no specific experimental spectra for this compound were found, the expected spectral characteristics can be inferred from the parent compound, 4-Amino-2-methylquinoline[9], and general knowledge of NMR and IR spectroscopy.
Table 2: Predicted Spectral Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts expected between 7.0 and 8.5 ppm).- A singlet for the methyl group (around 2.5 ppm).- A broad singlet for the amino group protons.- A broad singlet for the carboxylic acid proton (downfield, >10 ppm). |
| ¹³C NMR | - Aromatic carbons of the quinoline ring (in the range of 110-150 ppm).- A signal for the methyl carbon (around 20-25 ppm).- A signal for the carboxylic acid carbon (downfield, >165 ppm). |
| IR Spectroscopy | - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C=O stretching of the carboxylic acid (around 1700 cm⁻¹).- O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹).- C=C and C=N stretching of the quinoline ring (1500-1650 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M+) corresponding to the molecular weight (202.21 m/z). |
Biological Activity and Potential Applications
The 4-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[10][11] Derivatives of 4-aminoquinoline have been extensively investigated and developed as:
-
Antimalarial agents: Chloroquine is a well-known example.[10]
-
Anticancer agents: Some quinoline derivatives have shown promise as antitumor compounds.[12]
-
Antibacterial agents: The quinoline core is present in several antibacterial drugs.[11][12]
-
Anti-inflammatory agents. [12]
Given these precedents, this compound is a compound of interest for screening in these therapeutic areas. The presence of the carboxylic acid group can influence its pharmacokinetic properties, such as solubility and ability to form salts, which can be advantageous in drug development. No specific biological data or signaling pathway interactions for this compound have been reported in the reviewed literature.
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 3. echemi.com [echemi.com]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 4-Amino-2-methylquinoline-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Amino-2-methylquinoline-6-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document details a well-established three-step synthetic route, commencing with the Conrad-Limpach synthesis, followed by chlorination and subsequent amination. Each step is presented with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows to facilitate understanding and replication in a laboratory setting.
I. Three-Step Synthesis of this compound: An Overview
The most practical and well-documented synthetic route to this compound involves a three-step sequence starting from readily available commercial reagents. The overall pathway is as follows:
-
Step 1: Conrad-Limpach Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid. This initial step involves the condensation of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate that undergoes thermal cyclization to yield the 4-hydroxyquinoline core.
-
Step 2: Chlorination of 4-hydroxy-2-methylquinoline-6-carboxylic acid. The hydroxyl group at the 4-position is then converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This step is crucial for activating the C4 position for subsequent nucleophilic substitution.
-
Step 3: Amination of 4-chloro-2-methylquinoline-6-carboxylic acid. The final step is a nucleophilic aromatic substitution reaction where the 4-chloro group is displaced by an amino group, typically using ammonia or a protected amine, to yield the target compound.
This synthetic strategy is advantageous due to its reliance on classical and well-understood organic reactions, allowing for the reliable production of the target molecule.
II. Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.
Step 1: Synthesis of 4-hydroxy-2-methylquinoline-6-carboxylic acid
This reaction is a classic Conrad-Limpach synthesis.[1] The initial reaction of 4-aminobenzoic acid with ethyl acetoacetate forms an enamine intermediate, which is then cyclized at high temperature.
Experimental Protocol:
A mixture of 4-aminobenzoic acid and ethyl acetoacetate is heated, often without a solvent or in a high-boiling inert solvent such as Dowtherm or mineral oil. The reaction is typically heated to a high temperature (around 250 °C) to facilitate the thermal cyclization and elimination of ethanol.[2] The resulting crude product is then purified, often by recrystallization from a suitable solvent like ethanol or aqueous acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 4-Aminobenzoic acid, Ethyl acetoacetate | General Conrad-Limpach |
| Reaction Temperature | ~250 °C | [1][2] |
| Yield | 85-90% (for similar substrates) | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.197 g/mol | [3] |
Diagram of the Conrad-Limpach Synthesis Pathway:
Step 2: Synthesis of 4-chloro-2-methylquinoline-6-carboxylic acid
The hydroxyl group of the quinoline is converted to a more reactive chloro group, which serves as a good leaving group for the subsequent amination step.
Experimental Protocol:
4-hydroxy-2-methylquinoline-6-carboxylic acid is heated under reflux with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can be added to facilitate the reaction. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, and the precipitated product is collected by filtration, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-2-methylquinoline-6-carboxylic acid | General Chlorination |
| Reagent | Phosphorus oxychloride (POCl₃) | [4][5] |
| Reaction Condition | Reflux | [4] |
| Yield | Generally high for similar substrates | [4] |
Diagram of the Chlorination Workflow:
Step 3: Synthesis of this compound
The final step involves the nucleophilic displacement of the 4-chloro substituent with an amino group.
Experimental Protocol:
4-chloro-2-methylquinoline-6-carboxylic acid is heated with a source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, in a sealed pressure vessel. The reaction temperature is typically elevated to drive the substitution to completion. After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-chloro-2-methylquinoline-6-carboxylic acid | General Amination |
| Reagent | Ammonia (e.g., in ethanol) | General Amination |
| Reaction Condition | Heating in a sealed vessel | General Amination |
| Yield | Moderate to good for similar substrates | General Amination |
Diagram of the Amination Pathway:
III. Conclusion
The three-step synthesis of this compound presented in this guide offers a reliable and adaptable route for obtaining this valuable compound. By following the detailed protocols and considering the provided quantitative data, researchers and drug development professionals can efficiently produce this key intermediate for further derivatization and biological evaluation. The use of well-established reactions ensures a high degree of success and scalability for potential applications in pharmaceutical research and development.
References
Audience: Researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Biological Activity of 4-Amino-2-methylquinoline-6-carboxylic Acid and Its Analogs
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the biological activities associated with quinoline carboxylic acid derivatives, with a particular focus on analogs structurally related to this compound. While specific research on this exact molecule is limited, the broader class of quinoline carboxylic acids has been extensively studied, revealing potent inhibitory effects against key therapeutic targets. This document delves into their roles as inhibitors of dihydroorotate dehydrogenase (DHODH) and various receptor tyrosine kinases, their anticancer properties, and other significant biological actions. Detailed experimental protocols, quantitative data summaries, and pathway diagrams are provided to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction to the Quinoline Carboxylic Acid Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that have long captured the attention of medicinal chemists.[1] Their structural motif is present in both natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimalarial, and antimicrobial activities.[1][2] The inclusion of a carboxylic acid functional group, particularly at positions 4 or 6, often plays a crucial role in the compound's interaction with biological targets, for instance, by forming key salt bridges or hydrogen bonds within enzyme active sites.[3]
This guide focuses on the biological activities of derivatives of 4-amino-2-methylquinoline, with a specific interest in the 6-carboxylic acid substituted variant. Although literature specifically detailing the biological profile of this compound is not abundant, extensive research on structurally similar quinoline-4-carboxylic acids and 2-arylquinoline-4-carboxylic acids provides a strong foundation for understanding its potential therapeutic applications. These related compounds have emerged as potent inhibitors of critical enzymes involved in cancer and inflammatory diseases.
Key Biological Activity: Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant body of research has identified quinoline carboxylic acid derivatives as potent inhibitors of human dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. As rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis, DHODH represents a critical target for anticancer and immunosuppressive therapies.[3][5]
Mechanism of Action
Quinoline-based DHODH inhibitors, such as brequinar and its analogs, typically bind to a hydrophobic pocket near the ubiquinone binding site of the enzyme.[3] The carboxylic acid moiety is often essential for activity, forming a salt bridge with a conserved arginine residue (R136) and a hydrogen bond with a glutamine residue (Q47) in the active site.[3] Structure-activity relationship (SAR) studies have led to the development of highly potent analogs with IC50 values in the nanomolar range.[4][5]
Quantitative Data: DHODH Inhibition and Cellular Activity
The following table summarizes the inhibitory activity of several key quinoline-4-carboxylic acid analogs against human DHODH and their cytotoxic effects on cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | DHODH IC50 (nM) | HCT-116 IC50 (μM) | MIA PaCa-2 IC50 (μM) | Reference |
| 3 | 4-Fluorophenyl | H | 250 ± 110 | - | - | [3] |
| 29 | 2'-Chloro-4'-fluorophenyl | H | - | Potent | Potent | [3] |
| 41 | 3'-Fluoro-5'-methoxyphenyl | CH3 | 9.71 ± 1.4 | - | - | [3][5] |
| 43 | 3',5'-Difluorophenyl | CH3 | 26.2 ± 1.8 | - | - | [3][5] |
| 46 | 3'-Fluoro-5'-methoxyphenyl | (1,7-Naphthyridine core) | 28.3 ± 3.3 | - | - | [3][5] |
Signaling Pathway Visualization
Caption: Inhibition of DHODH by quinoline derivatives blocks pyrimidine synthesis.
Experimental Protocol: DHODH Inhibition Assay
This protocol describes a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.
1. Reagents and Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO), substrate
-
Coenzyme Q10 (CoQ10) or Decylubiquinone, electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
2. Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar concentrations.
-
In a 96-well plate, add 2 µL of the diluted test compound solution to each well. For control wells, add 2 µL of DMSO.
-
Add 100 µL of assay buffer containing DHODH enzyme, CoQ10, and DCIP to each well. The final concentrations should be optimized, but typical values are 5-10 nM DHODH, 100 µM CoQ10, and 60 µM DCIP.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of assay buffer containing the substrate, DHO (e.g., 200 µM final concentration).
-
Immediately measure the decrease in absorbance at 600 nm over time (kinetic read) at room temperature. The reduction of DCIP by the enzymatic reaction leads to a loss of color.
-
The rate of reaction is calculated from the linear portion of the kinetic curve.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Rate_sample / Rate_control))
-
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Anticancer and Cytotoxic Activity
The antiproliferative properties of quinoline derivatives have been extensively documented against a wide range of human cancer cell lines.[6][7] The mechanisms underlying this activity are diverse and include the inhibition of receptor tyrosine kinases (RTKs), induction of apoptosis, and cell cycle arrest.[6][8]
Mechanisms of Anticancer Activity
-
EGFR/HER-2 Inhibition: Certain quinoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key drivers in many solid tumors, particularly breast and lung cancers.[8]
-
Bcr-Abl and Src Kinase Inhibition: 4-aminoquinoline derivatives like bosutinib are approved for the treatment of chronic myelogenous leukemia due to their ability to inhibit Bcr-Abl and Src kinases.[6]
-
Induction of Apoptosis: Studies have shown that active compounds can induce apoptosis by modulating the expression of key regulatory proteins, such as activating caspases and Bax while downregulating the anti-apoptotic protein Bcl-2.[8]
-
Cell Cycle Arrest: Some 2-morpholino-4-anilinoquinoline compounds have been shown to cause G0/G1 cell cycle arrest in HepG2 liver cancer cells.[6]
Quantitative Data: In Vitro Anticancer Activity
| Compound ID | Derivative Type | Cancer Cell Line | Activity Metric | Value | Reference |
| 3c | 2-morpholino-4-anilinoquinoline | HepG2 | IC50 | 11.42 µM | [6] |
| 3d | 2-morpholino-4-anilinoquinoline | HepG2 | IC50 | 8.50 µM | [6] |
| 3e | 2-morpholino-4-anilinoquinoline | HepG2 | IC50 | 12.76 µM | [6] |
| 5a | Quinoline-based | MCF-7 (Breast) | GI50 | 25-82 nM | [8] |
| 5a | Quinoline-based | A-549 (Lung) | GI50 | 25-82 nM | [8] |
| 5a | Quinoline-based | EGFR Kinase | IC50 | 71 nM | [8] |
| 5a | Quinoline-based | HER-2 Kinase | IC50 | 31 nM | [8] |
| 7c | 2-oxo-1,2-dihydroquinoline | MCF-7 (Breast) | IC50 | 1.73 µg/mL | [9] |
Signaling Pathway Visualization
Caption: Quinoline inhibitors block EGFR/HER-2 signaling to halt cell proliferation.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[10]
1. Reagents and Materials:
-
Human cancer cell line (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).[6]
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance (OD) of each well at 570 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
% Viability = 100 * (OD_sample / OD_control)
-
-
Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the IC50 value.
Other Notable Biological Activities
Beyond DHODH and kinase inhibition, the quinoline carboxylic acid scaffold has been explored for other therapeutic applications.
-
SIRT3 Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that is a potential therapeutic target for certain cancers.[11]
-
COX-2 Inhibition: A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl pharmacophore were designed as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential as anti-inflammatory agents.[2]
-
MRP2 Inhibition: Quinoline analogs have been synthesized to act as inhibitors of Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter involved in cancer drug resistance.[10]
-
Antimicrobial Activity: The quinoline core is historically significant for its antimicrobial properties, and various derivatives continue to be evaluated against bacterial and fungal strains.[12][13]
Synthesis of Quinoline Carboxylic Acids
The synthesis of the quinoline core is well-established, with several classic named reactions being commonly employed. The choice of reaction often depends on the desired substitution pattern.
Common Synthetic Routes
-
Pfitzinger Reaction: This is a versatile method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of an isatin with an α-methylene carbonyl compound in the presence of a base.[1][3]
-
Doebner Reaction: This reaction synthesizes 2-substituted quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][12]
-
Suzuki Coupling: To achieve greater structural diversity, modern approaches often involve synthesizing a halogenated quinoline core, which then undergoes palladium-catalyzed Suzuki coupling with various boronic acids to introduce different substituents.[3]
General Synthesis Workflow
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 10. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-depth Technical Guide on the Core Mechanism of Action for 4-Amino-2-methylquinoline-6-carboxylic acid
A comprehensive review of the available scientific literature reveals a significant lack of specific data on the mechanism of action for 4-Amino-2-methylquinoline-6-carboxylic acid. While the existence of this chemical entity is confirmed in chemical databases[1][2], dedicated pharmacological and mechanistic studies detailing its biological targets, signaling pathways, and specific cellular effects are not present in publicly accessible scientific journals or databases.
The broader families of compounds to which this compound belongs, namely quinoline-4-carboxylic acids and 4-aminoquinolines, have been the subject of extensive research, revealing a wide array of biological activities. It is crucial to note, however, that the specific biological functions of these related compounds cannot be directly extrapolated to this compound, as minor structural modifications can lead to significant changes in pharmacological properties.
Insights from Structurally Related Compound Families
1. Quinoline-4-Carboxylic Acid Derivatives: This class of compounds has been investigated for various therapeutic applications. A notable mechanism of action for some quinoline-4-carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Inhibition of DHODH can lead to antiproliferative effects, making these compounds candidates for cancer therapy.[3] Other quinoline-4-carboxylic acid derivatives have been explored for their potential as inhibitors of multidrug resistance protein 2 (MRP2) and as anticancer and antimicrobial agents.[5][6][7]
2. 4-Aminoquinoline Derivatives: The 4-aminoquinoline scaffold is a well-known pharmacophore, most famously represented by the antimalarial drugs chloroquine and amodiaquine.[8][9][10] The primary mechanism of action for these antimalarial agents involves the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.[11] Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and as modulators of Toll-like receptors (TLRs).[8][12][13]
Synthesis of Related Compounds
The synthesis of quinoline derivatives is well-established in the chemical literature. Common methods for constructing the quinoline core include the Pfitzinger condensation, the Doebner-von Miller reaction, and various cyclization strategies.[3][6][14][15] These synthetic routes allow for the introduction of diverse substituents on the quinoline ring system, enabling the exploration of structure-activity relationships.[14][16]
Conclusion
Due to the absence of specific research on this compound, a detailed technical guide on its core mechanism of action, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time. The biological activities of related quinoline-4-carboxylic acids and 4-aminoquinolines offer potential avenues for future investigation into the pharmacological profile of this specific compound. However, without dedicated experimental studies, any discussion of its mechanism of action would be purely speculative. Further research is required to elucidate the biological targets and cellular effects of this compound.
References
- 1. This compound | 99984-73-3 [chemicalbook.com]
- 2. 4-AMINO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 11. [PDF] II 196 4-aminoquinolines as Antimalarial Drugs | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Methylquinoline-2-carboxylic acid | 15733-84-3 | Benchchem [benchchem.com]
- 16. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Emerging Significance of 4-Amino-2-methylquinoline-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge surrounding 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of growing interest in the scientific community. While the specific historical discovery of this compound remains obscure in publicly accessible literature, this document details a modern synthetic protocol, places its synthesis within the historical context of quinoline chemistry, and explores the potential biological significance of this molecular scaffold. This guide is intended to serve as a foundational resource for researchers investigating this compound and its derivatives for potential applications in drug discovery and development.
Introduction
Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, with a rich history of applications ranging from antimalarial agents to kinase inhibitors. The rigid bicyclic structure of the quinoline core provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, making it an attractive starting point for the design of biologically active molecules. This compound (CAS No. 99984-73-3) is a member of this important class of heterocyclic compounds. While its specific origins are not well-documented, its structural motifs—a 4-aminoquinoline core known for its role in antimalarial drugs and a carboxylic acid group that can participate in crucial biological interactions—suggest a high potential for pharmacological activity. This guide will synthesize the available chemical and biological information on this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 99984-73-3 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
While the original synthesis of this compound is not readily found in the literature, a modern approach to its ethyl ester, ethyl 4-amino-2-methylquinoline-6-carboxylate, has been recently described. The carboxylic acid can then be obtained through hydrolysis of the ester.
Modern Synthetic Protocol: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate
A synthetic route for the ethyl ester of the title compound has been outlined in patent literature.[2] The protocol involves the nucleophilic substitution of a chloroquinoline derivative with sodium azide, followed by reduction to the amine.
Experimental Protocol:
-
Step 1: Azidation. To a solution of ethyl 4-chloro-2-methylquinoline-6-carboxylate in N,N-dimethylformamide (DMF), an excess of sodium azide (NaN₃) is added.
-
Step 2: Reaction. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 120 °C) for several hours.
-
Step 3: Work-up. The solvent is removed under reduced pressure. The residue is treated with ice water and extracted with an organic solvent such as ethyl acetate.
-
Step 4: Purification. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to yield ethyl 4-amino-2-methylquinoline-6-carboxylate.[2]
Hydrolysis to this compound
The final step to obtain the title compound is the hydrolysis of the ethyl ester. This can be achieved under standard basic or acidic conditions.
General Experimental Protocol (Hydrolysis):
-
Step 1: Saponification. The ethyl 4-amino-2-methylquinoline-6-carboxylate is dissolved in a suitable solvent mixture, such as ethanol and water.
-
Step 2: Base Addition. An excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added to the solution.
-
Step 3: Reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Step 4: Acidification. After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Step 5: Isolation. The solid product is collected by filtration, washed with water, and dried to afford this compound.
Caption: Workflow for the modern synthesis of this compound.
Historical Context: Classical Quinoline Syntheses
The synthesis of the quinoline ring system is a well-established area of organic chemistry, with several named reactions developed in the late 19th and early 20th centuries. It is highly probable that the initial synthesis of this compound or its precursors utilized one of these classical methods.
-
Doebner Reaction: This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid to form a quinoline-4-carboxylic acid.[3][4]
-
Pfitzinger Reaction: This method utilizes the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a quinoline-4-carboxylic acid.[5]
Caption: Generalized classical pathways for quinoline-4-carboxylic acid synthesis.
Biological Significance and Potential Applications
While specific biological studies on this compound are not prevalent in the literature, the broader class of quinoline carboxylic acids has been the subject of intense investigation in drug discovery.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
One of the most prominent targets for quinoline carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been explored for the treatment of cancer and autoimmune diseases.[6] The carboxylic acid moiety is often crucial for binding to the enzyme's active site.[6] The structural similarity of this compound to known DHODH inhibitors suggests that it could be a valuable scaffold for the development of novel therapeutics in this area.
Caption: Postulated signaling pathway involving DHODH inhibition.
Other Potential Activities
The 4-aminoquinoline scaffold is famously present in antimalarial drugs like chloroquine. This functional group is known to interfere with heme metabolism in the malaria parasite.[7] Additionally, various quinoline derivatives have demonstrated a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[4][7]
Future Directions
The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:
-
Definitive Synthesis and Characterization: A full account of the synthesis and comprehensive characterization of the compound is needed.
-
Biological Screening: The compound should be screened against a variety of biological targets, including DHODH, various kinases, and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives to understand the contribution of the amino, methyl, and carboxylic acid groups to any observed biological activity.
-
Computational Modeling: Docking studies to predict the binding of this compound to potential targets like DHODH.
Conclusion
This compound is a quinoline derivative with significant potential for biological activity, stemming from its constituent functional groups that are known to be important pharmacophores. While its history is not well-documented, modern synthetic methods provide a clear path for its preparation. This technical guide has summarized the current state of knowledge and aims to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this promising molecule. Further investigation into its synthesis, characterization, and biological activity is highly warranted.
References
- 1. echemi.com [echemi.com]
- 2. ethyl4-amino-2-methylquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2-methylquinoline-6-carboxylic acid derivatives and analogs
An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs, focusing on their synthesis, potential biological activities, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Structure and Therapeutic Potential
The this compound scaffold is a promising heterocyclic motif in medicinal chemistry. Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the 4-amino group is a key feature in many biologically active quinolines, while the 2-methyl and 6-carboxylic acid moieties offer sites for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[4] A particularly relevant target for quinoline-based compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5][6]
Synthetic Strategies
A direct, one-pot synthesis of this compound is not prominently described in the literature, suggesting a multi-step approach is necessary. A plausible synthetic route is proposed below, starting from readily available precursors.
Proposed Synthesis of this compound
The proposed synthesis involves a modified Doebner reaction to construct the quinoline core, followed by functional group manipulations.
Caption: Proposed multi-step synthesis of the core scaffold.
General Experimental Protocol for the Synthesis of 2-Methyl-6-nitroquinoline (Step 1)
This protocol is adapted from the synthesis of similar quinoline derivatives.[7]
-
Dissolve 4-nitroaniline (1 equivalent) in concentrated hydrochloric acid under reflux at 105°C.[7]
-
Slowly add crotonaldehyde (1.2-1.5 equivalents) dropwise to the reaction mixture.
-
Continue heating the mixture for an additional hour.[7]
-
Cool the reaction to room temperature and neutralize with a concentrated NaOH solution to precipitate the product.[7]
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like methanol to obtain 2-methyl-6-nitroquinoline.[7]
Subsequent steps would involve established organic chemistry transformations for which general procedures can be found in the literature.
Biological Activity and Potential Applications
While specific biological data for derivatives of this compound are scarce, data from closely related 4-aminoquinoline analogs suggest potential activities in several therapeutic areas.
Anticancer Activity
Numerous 4-aminoquinoline derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][8][9] The proposed mechanism for some of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][6]
Table 1: Anticancer Activity of Representative 4-Aminoquinoline Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| PQQ | HL-60 (Leukemia) | 0.064 | mTOR inhibitor | [1] |
| HA-2g | MDA-MB231 (Breast) | 0.610 | mTOR/PI3K/Akt inhibitor | [6] |
| HA-2l | HCT-116 (Colon) | 0.780 | mTOR/PI3K/Akt inhibitor | [6] |
| 3d | HepG2 (Liver) | 8.50 | Not specified | [8] |
| 3c | HepG2 (Liver) | 11.42 | Not specified | [8] |
Antimicrobial Activity
4-Aminoquinoline derivatives have also been investigated for their antibacterial and antifungal properties.[6][10]
Table 2: Antimicrobial Activity of Representative 4-Aminoquinoline Analogs
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| HD6 | Bacillus subtilis | 8 | [11] |
| 7b | MRSA | 0.125 mM | [6] |
| 9d | S. pyogenes | 0.25 mM | [6] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway Inhibition
This protocol allows for the investigation of the molecular mechanism of action of the compounds.[2][11][12]
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.[5][13][14] Quinoline derivatives can inhibit this pathway at various points, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Workflow for Drug Discovery
The following workflow outlines a typical process for the synthesis and evaluation of novel this compound derivatives.
Caption: Drug discovery and development workflow.
References
- 1. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Spectroscopic Data of 4-Amino-2-methylquinoline-6-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectroscopic data for 4-Amino-2-methylquinoline-6-carboxylic acid. The following guide has been prepared using the spectroscopic data of the closely related compound, 4-Amino-2-methylquinoline , as an illustrative example of the requested format and content. All data presented below pertains to 4-Amino-2-methylquinoline unless otherwise specified.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The specific functionalization of the quinoline scaffold can lead to diverse biological activities. This guide aims to provide a comprehensive overview of the spectroscopic properties of key quinoline derivatives. Due to the unavailability of data for this compound, this document focuses on the characterization of 4-Amino-2-methylquinoline.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 4-Amino-2-methylquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data of 4-Amino-2-methylquinoline [1]
| Carbon Atom | Chemical Shift (δ) in ppm |
| C2 | 156.4 |
| C3 | 97.9 |
| C4 | 150.3 |
| C4a | 149.1 |
| C5 | 122.0 |
| C6 | 128.8 |
| C7 | 120.3 |
| C8 | 123.4 |
| C8a | 113.6 |
| CH₃ | 24.3 |
Note: Data obtained from Aldrich Chemical Company, Inc. and compiled in PubChem.[1]
Infrared (IR) Spectroscopy
Table 2: Key FT-IR Absorption Bands of 4-Amino-2-methylquinoline [1]
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |
| N-H Stretch | 3430, 3298 | KBr Wafer |
| C-H Stretch (Aromatic) | 3050 | KBr Wafer |
| C=N Stretch | 1625 | KBr Wafer |
| C=C Stretch (Aromatic) | 1580, 1500 | KBr Wafer |
| C-N Stretch | 1330 | KBr Wafer |
Note: Data sourced from Aldrich Chemical Company, Inc. via SpectraBase.[1]
Mass Spectrometry (MS)
At present, detailed, publicly archived mass spectrometry fragmentation data for 4-Amino-2-methylquinoline is not available in the searched resources.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. These are intended as a guide and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:[2]
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of approximately 0.6 mL.[2]
-
Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength typically ranging from 300 to 600 MHz for ¹H NMR.
-
¹H NMR Acquisition: A standard single-pulse experiment is generally used. Key parameters such as spectral width, acquisition time, relaxation delay, and the number of scans are optimized to achieve an adequate signal-to-noise ratio.[2]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A greater number of scans and a longer acquisition time are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples like quinoline derivatives, the KBr pellet or Attenuated Total Reflectance (ATR) methods are common.
KBr Pellet Method: [3]
-
Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle. This is then mixed with 100-200 mg of dry, IR-grade potassium bromide (KBr).[3]
-
Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent or translucent pellet.[3]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR) Method: [3]
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.
-
Sample Placement: A small amount of the solid sample is placed directly onto the ATR crystal.[3]
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.[3]
Mass Spectrometry (MS)
A general workflow for the analysis of quinoline derivatives by mass spectrometry, often coupled with a chromatographic separation technique, is outlined below.[4][5]
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Ionization: The molecules are ionized. Common techniques for quinoline derivatives include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[5][6]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment precursor ions and analyze the resulting product ions.[5][6]
Visualizations
The following diagrams illustrate typical workflows for the spectroscopic analysis of a solid organic compound like 4-Amino-2-methylquinoline.
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
Caption: A typical experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid (CAS: 99984-73-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylquinoline-6-carboxylic acid, with the CAS number 99984-73-3, is a quinoline derivative of interest in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a multitude of natural and synthetic compounds exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, potential synthetic routes, and inferred biological activities based on structurally related compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to equip researchers with the foundational knowledge and methodologies to explore its therapeutic potential.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and computational models.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 99984-73-3 | ChemScene[2], ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | ChemScene[2] |
| Molecular Weight | 202.21 g/mol | ChemScene[2] |
| IUPAC Name | This compound | - |
| Appearance | White powder (predicted) | - |
| Boiling Point | 432.4 °C at 760 mmHg (predicted) | - |
| Density | 1.367 g/cm³ (predicted) | - |
| pKa | Not available | - |
| LogP | Not available | - |
| Solubility | Not available | - |
Synthesis and Manufacturing
General Synthetic Approaches
-
Doebner Reaction: This reaction typically involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid. For the target compound, this would likely involve the reaction of 4-aminobenzoic acid, acetaldehyde (or a precursor), and pyruvic acid.[4]
-
Pfitzinger Synthesis: This method utilizes isatin and a carbonyl compound containing an α-methylene group to produce substituted quinoline-4-carboxylic acids.[1]
A potential synthetic workflow for related quinoline carboxylic acids is depicted below.
Figure 1. Generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
Example Experimental Protocol (Adapted from related syntheses)
The following is a generalized experimental protocol for the synthesis of a 2-arylquinoline-4-carboxylic acid via the Doebner reaction, which could be adapted for the synthesis of this compound.[4]
-
Reaction Setup: A solution of the appropriately substituted aniline (1 equivalent), a substituted benzaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) is prepared in a suitable solvent, such as acetic acid.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically several hours).
-
Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent (e.g., water, ethanol) and can be further purified by recrystallization or column chromatography.
Biological Activity and Potential Therapeutic Applications
Direct experimental evidence for the biological activity of this compound is not prominent in the available literature. However, the broader class of 4-aminoquinoline derivatives has been extensively investigated for a range of therapeutic applications.[5]
Inferred Anticancer Activity
Quinoline derivatives are a well-established class of compounds with anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Some quinoline and quinazoline derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy. While not definitively confirmed, one source has associated the CAS number for this compound with EGFR inhibition. Further experimental validation is required to substantiate this claim.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: A number of quinoline carboxylic acids have been designed and synthesized as inhibitors of DHODH, an enzyme crucial for pyrimidine biosynthesis and a target for both cancer and autoimmune diseases.[6]
The potential mechanism of action for a quinoline-based kinase inhibitor is illustrated in the following diagram.
Figure 2. Potential mechanism of action of this compound as an EGFR inhibitor.
Inferred Antibacterial Activity
The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. Derivatives of 4-aminoquinoline have been investigated for their antibacterial properties, with some showing efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[7]
Experimental Protocols for Biological Evaluation
To assess the potential therapeutic applications of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols adapted from studies on related compounds.
In Vitro Antiproliferative Assay
This protocol is used to determine the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., H-460, HT-29, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Compound Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of the test compound.
-
MTT Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.
Figure 3. Workflow for an in vitro antiproliferative assay.
Antibacterial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
-
Bacterial Culture: Bacterial strains (e.g., S. aureus, E. coli) are grown to a specific optical density.
-
Broth Microdilution: The compound is serially diluted in a 96-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.[7]
Conclusion
This compound represents a molecule of interest within the broader, biologically active class of quinoline derivatives. While direct experimental data on its biological functions are currently sparse in the public domain, its structural features suggest potential as an anticancer or antibacterial agent. This technical guide provides a foundational understanding of its properties, potential synthesis, and methodologies for its biological evaluation. Further research is warranted to fully elucidate the therapeutic potential of this compound and to validate the inferred activities based on its chemical class. Researchers are encouraged to use the provided information and protocols as a starting point for their investigations into this promising molecule.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 99984-73-3 [chemicalbook.com]
- 4. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2-methylquinoline-6-carboxylic acid, a substituted quinoline derivative, presents a scaffold of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited, its structural motifs—a 4-aminoquinoline core and a carboxylic acid at the 6-position—are present in numerous compounds with established biological activities. This guide provides a comprehensive overview of its molecular structure, proposed synthesis, predicted spectroscopic data, and potential biological relevance based on analogous compounds. All quantitative data is summarized for clarity, and a detailed hypothetical experimental protocol for its synthesis is provided.
Molecular Structure and Properties
This compound (CAS: 99984-73-3) possesses a rigid, planar quinoline core with key functional groups that can participate in various chemical interactions.[1][2] The primary amino group at the 4-position can act as a hydrogen bond donor and a site for further chemical modification. The carboxylic acid group at the 6-position provides a site for salt formation, esterification, or amidation, and can engage in hydrogen bonding and ionic interactions, which is often crucial for binding to biological targets.[3] The methyl group at the 2-position can influence the molecule's steric profile and electronic properties.
Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[1] |
| CAS Number | 99984-73-3 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | ChemScene[1] |
| Molecular Weight | 202.21 g/mol | Sigma-Aldrich |
| InChI Code | 1S/C11H10N2O2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H2,12,13)(H,14,15) | Sigma-Aldrich |
| Boiling Point | 432.4±40.0 °C at 760 mmHg | Sigma-Aldrich |
Synthesis
Proposed Synthetic Pathway: Pfitzinger Reaction
A potential synthesis could involve the reaction of 5-carboxamidoisatin with acetone in the presence of a strong base like potassium hydroxide. The resulting intermediate would then be hydrolyzed to yield 4-hydroxy-2-methylquinoline-6-carboxylic acid. Subsequent amination at the 4-position would be required to produce the final product. A more direct, albeit hypothetical, approach would be the use of a modified Pfitzinger reaction with a starting material already containing the amino group precursor.
A logical workflow for a potential synthesis is outlined below:
Caption: Proposed Doebner reaction for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol (Doebner Reaction)
This protocol is a hypothetical adaptation of the Doebner reaction for the synthesis of the title compound.[7][8]
Materials:
-
4-Amino-3-formylbenzoic acid
-
Pyruvic acid
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (10%)
-
Activated charcoal
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-3-formylbenzoic acid (1 equivalent) in absolute ethanol.
-
To this solution, add pyruvic acid (1.1 equivalents).
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Filter the crude product and wash with cold ethanol.
-
To purify, dissolve the crude solid in a minimal amount of hot 10% sodium hydroxide solution.
-
Treat the solution with activated charcoal and filter while hot.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the purified product.
-
Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.
Spectroscopic Data (Predicted)
Direct spectroscopic data for this compound is not available. The following predictions are based on the analysis of structurally related compounds, such as 4-amino-2-methylquinoline and various quinoline-4-carboxylic acids.[9][10][11][12]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | s | 3H | -CH₃ |
| ~6.8 | s | 1H | H-3 |
| ~7.5-8.5 | m | 3H | Aromatic protons (H-5, H-7, H-8) |
| ~6.0-7.0 | br s | 2H | -NH₂ |
| ~13.0 | br s | 1H | -COOH |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~100-160 | Aromatic and quinoline carbons |
| ~170 | -COOH |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino group) |
| 3300-2500 | Very Broad | O-H stretching (carboxylic acid dimer) |
| ~1700 | Strong, Sharp | C=O stretching (carboxylic acid) |
| ~1620 | Medium | N-H bending (amino group) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1300 | Medium | C-O stretching (carboxylic acid) |
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 202.07
-
Major Fragmentation Pathways:
-
Loss of H₂O (m/z = 184)
-
Loss of COOH (m/z = 157)
-
Loss of CO₂ (m/z = 158)
-
Potential Biological Activity and Signaling Pathways
While the biological activity of this compound has not been reported, the quinoline scaffold is a well-known pharmacophore with a broad range of biological activities.[13][14][15] Derivatives of quinoline carboxylic acid have shown potential as antimicrobial, antifungal, and anti-inflammatory agents.[16]
Notably, certain 4-quinoline carboxylic acids have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3] Inhibition of this pathway can have cytostatic effects and is a target for anticancer and anti-inflammatory drug development.
A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a DHODH inhibitor is presented below.
Caption: Hypothetical inhibition of the pyrimidine biosynthesis pathway by this compound.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data. The potential for this molecule to exhibit significant biological activity, particularly as an inhibitor of key metabolic pathways, warrants further investigation. The experimental protocols and predictive data herein serve as a valuable resource for researchers initiating studies on this compound and its derivatives, paving the way for future discoveries in drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 99984-73-3 [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Secure Verification [cherry.chem.bg.ac.rs]
- 12. chempap.org [chempap.org]
- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Potential Therapeutic Targets of 4-Amino-2-methylquinoline-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic applications of 4-Amino-2-methylquinoline-6-carboxylic acid by examining the established biological activities of structurally related quinoline-4-carboxylic acid derivatives. While direct experimental data for this specific molecule is not extensively available in the public domain, the quinoline-4-carboxylic acid scaffold is a well-recognized pharmacophore with demonstrated efficacy against a range of therapeutic targets. This document summarizes the key areas of interest, presents quantitative data from analogous compounds, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows to guide future research and drug development efforts.
Introduction
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological activities. The 4-aminoquinoline moiety, in particular, is a privileged structure known for its interactions with various biological targets. This guide focuses on the potential of this compound, a specific derivative, by extrapolating from the known therapeutic targets of analogous quinoline-4-carboxylic acids. The primary areas of investigation for this class of compounds include oncology, infectious diseases, and inflammatory conditions.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally similar quinoline-4-carboxylic acids, the following therapeutic targets and mechanisms of action are proposed for this compound.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors[1][2][3].
-
Signaling Pathway:
Anticancer Activity via Multiple Mechanisms
Beyond DHODH inhibition, quinoline derivatives have demonstrated anticancer properties through various other mechanisms.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinoline derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes for resolving DNA topological stress during replication and transcription. Inhibition of these enzymes leads to DNA damage and cell death. Type II topoisomerases, in particular, are targets for some quinoline compounds.
-
Kinase Inhibition: Dysregulation of protein kinases is a hallmark of cancer. Derivatives of quinoline have been shown to inhibit protein kinase CK2, a kinase involved in cell growth, proliferation, and survival.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting tumor growth and survival. Some quinoline-4-carboxylic acids have been investigated as STAT3 inhibitors.
Multidrug Resistance Protein 2 (MRP2) Inhibition
MRP2 is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. Inhibition of MRP2 can potentially restore sensitivity to anticancer drugs. Quinoline analogs have been evaluated as MRP2 inhibitors[4].
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, including pH regulation. Certain CA isoforms are overexpressed in tumors, contributing to the acidic tumor microenvironment. Inhibition of these isoforms is a potential anticancer strategy. Quinoline-based compounds have been explored as CA inhibitors.
Antimicrobial and Antileishmanial Activity
The 4-aminoquinoline scaffold is famously present in the antimalarial drug chloroquine. Derivatives of quinoline-4-carboxylic acid have also been investigated for their activity against various pathogens.
-
Antibacterial: Potential mechanisms include the inhibition of bacterial DNA gyrase and topoisomerase IV.
-
Antileishmanial: The precise mechanism is often multifactorial but can involve disruption of parasite mitochondrial function[5].
Quantitative Data for Structurally Related Compounds
| Compound Class | Target | Assay | IC50 / Activity | Reference |
| Quinoline-based analogues | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Inhibition | IC50 = 9.71 ± 1.4 nM (for analogue 41) | [2] |
| 4-Aminoquinoline derivatives | Leishmania donovani (amastigotes) | In vitro viability | IC50 range = 0.94 to 127 µM | [6] |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus | Broth microdilution (MIC) | MIC = 64 µg/mL (for derivative 5a4) | |
| Quinolone coupled hybrid | Gram-positive and Gram-negative bacteria | Broth microdilution (MIC) | MIC = 0.125–8 μg/mL | |
| 4-Aminoquinoline derivatives | Leishmania amazonensis (amastigotes) | In vitro viability | IC50 = 2.4 µg/mL (for derivative AMQ-j) | [5] |
| Quinoline analogs of ketoprofen | Multidrug Resistance Protein 2 (MRP2) | 5-CFDA uptake assay | Potent inhibition by compound 6d | [4] |
| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | Kinase activity assay | IC50 range = 0.65 to 18.2 μM | |
| 8-Substituted quinoline-2-carboxamides | Carbonic Anhydrase I/II (hCA I/II) | Stopped-flow CO2 hydration | KI = 61.9 nM (hCA I) and 33.0 nM (hCA II) for compound 5h |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.
DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes an assay to measure the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Recombinant human DHODH.
-
Dihydroorotate (DHO) stock solution (in DMSO).
-
Coenzyme Q10 stock solution (in DMSO).
-
DCIP stock solution (in Assay Buffer).
-
Test compound dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add Assay Buffer, recombinant DHODH, Coenzyme Q10, and DCIP.
-
Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 25°C for 30 minutes.
-
Initiate the reaction by adding DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the effect of compounds on tubulin polymerization in real-time using a fluorescent reporter.
-
Reagents:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.).
-
Purified tubulin (e.g., porcine brain).
-
General Tubulin Buffer containing a fluorescent reporter (e.g., DAPI).
-
GTP solution.
-
Test compound dissolved in an appropriate solvent.
-
Positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization).
-
-
Procedure:
-
Reconstitute purified tubulin in General Tubulin Buffer on ice.
-
In a 384-well black microplate, add varying concentrations of the test compound.
-
Add the tubulin solution to the wells.
-
Initiate polymerization by adding GTP and transferring the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves for changes in the lag phase, polymerization rate (slope), and maximum polymer mass (plateau) compared to controls.
-
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlinked DNA circles (catenated kinetoplast DNA, kDNA), and the inhibition of this process.
-
Reagents:
-
Human Topoisomerase II enzyme.
-
Kinetoplast DNA (kDNA).
-
10x Topoisomerase II Reaction Buffer.
-
ATP solution.
-
Stop Solution/Loading Dye.
-
Proteinase K.
-
Agarose.
-
TAE Buffer.
-
DNA stain (e.g., ethidium bromide).
-
-
Procedure:
-
Set up reactions in microcentrifuge tubes on ice, containing reaction buffer, ATP, and kDNA.
-
Add varying concentrations of the test compound.
-
Add Topoisomerase II enzyme to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding Stop Solution/Loading Dye and Proteinase K, followed by a further incubation at 37°C for 15 minutes.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light. Decatenated DNA migrates into the gel, while catenated DNA remains in the well.
-
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strain of interest.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Test compound stock solution.
-
Sterile 96-well microtiter plates.
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in broth.
-
Inoculate each well with the adjusted bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Conclusion
While direct biological data for this compound is sparse, the extensive research on the quinoline-4-carboxylic acid scaffold provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards promising applications in oncology, infectious diseases, and potentially in overcoming multidrug resistance. The experimental protocols detailed in this guide offer a roadmap for the systematic evaluation of this compound against these high-priority targets. Further investigation through the synthesis and biological screening of this compound is warranted to elucidate its specific mechanism of action and to validate its therapeutic potential.
References
Methodological & Application
Synthesis Protocol for 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the construction of the quinoline core, followed by functional group interconversions to introduce the desired amino and carboxylic acid moieties.
Overview of the Synthetic Strategy
The synthesis of this compound is accomplished through a four-step sequence starting from 4-aminobenzoic acid and ethyl acetoacetate. The key stages of this synthesis are:
-
Step 1: Conrad-Limpach Cyclization to form the quinoline ring system, yielding 4-hydroxy-2-methylquinoline-6-carboxylic acid.
-
Step 2: Chlorination of the 4-hydroxy group to yield 4-chloro-2-methylquinoline-6-carboxylic acid. To avoid unwanted side reactions, this step is performed on the corresponding ethyl ester.
-
Step 3: Amination of the 4-chloro derivative via a nucleophilic substitution reaction using sodium azide, followed by reduction of the resulting azide to form the 4-amino group.
-
Step 4: Hydrolysis of the ethyl ester to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
This step involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form an intermediate which is then cyclized at high temperature.
Materials:
-
4-Aminobenzoic acid
-
Ethyl acetoacetate
-
Dowtherm A (or similar high-boiling solvent)
-
Ethanol
-
Petroleum ether
Procedure:
-
A mixture of 4-aminobenzoic acid and ethyl acetoacetate is heated to form the corresponding enamine intermediate.
-
The enamine is added to a refluxing solution of Dowtherm A (approximately 250 °C) and the reaction is maintained at this temperature for 15-20 minutes to effect cyclization.
-
The reaction mixture is cooled, and petroleum ether is added to precipitate the crude product.
-
The solid is collected by filtration and washed with petroleum ether.
-
The crude product is purified by recrystallization from hot ethanol to yield ethyl 4-hydroxy-2-methylquinoline-6-carboxylate.
Step 2: Synthesis of Ethyl 4-chloro-2-methylquinoline-6-carboxylate
The hydroxyl group at the 4-position is converted to a chloro group using a chlorinating agent.
Materials:
-
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate
-
Phosphoryl chloride (POCl₃)
-
Ice water
-
Aqueous ammonia
Procedure:
-
Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate is heated in an excess of phosphoryl chloride at approximately 80 °C for 1.5 hours.
-
After the reaction is complete, the excess phosphoryl chloride is removed under reduced pressure.
-
The residue is carefully poured into ice water with vigorous stirring.
-
The aqueous solution is neutralized with aqueous ammonia to a pH of 8-9 to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give ethyl 4-chloro-2-methylquinoline-6-carboxylate.
Step 3: Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate
The 4-chloro group is replaced by an amino group via an azide intermediate.
Materials:
-
Ethyl 4-chloro-2-methylquinoline-6-carboxylate
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide in DMF is stirred under a nitrogen atmosphere at 120 °C for 6 hours.[1]
-
The solvent is removed under reduced pressure.
-
Ice water is added to the residue, and the product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The resulting residue is purified by silica gel column chromatography (eluent: hexane-chloroform) to yield ethyl 4-amino-2-methylquinoline-6-carboxylate as a pale brown solid.[1]
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 4-amino-2-methylquinoline-6-carboxylate
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous hydrochloric acid (HCl) solution
Procedure:
-
Ethyl 4-amino-2-methylquinoline-6-carboxylate is refluxed in an aqueous solution of sodium hydroxide.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solution is acidified with hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Data Presentation
| Step | Product Name | Starting Material(s) | Key Reagents | Typical Yield (%) |
| 1 | Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | 4-Aminobenzoic acid, Ethyl acetoacetate | Dowtherm A | 85-90[2] |
| 2 | Ethyl 4-chloro-2-methylquinoline-6-carboxylate | Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate | POCl₃ | 97-98 |
| 3 | Ethyl 4-amino-2-methylquinoline-6-carboxylate | Ethyl 4-chloro-2-methylquinoline-6-carboxylate | NaN₃, DMF | ~33% (based on 48mg from 145mg starting material)[1] |
| 4 | This compound | Ethyl 4-amino-2-methylquinoline-6-carboxylate | NaOH, HCl | High |
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Reaction Logic
Caption: Logical flow of functional group transformations.
References
Application Notes and Protocols for the Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid via the Pfitzinger Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid using the Pfitzinger reaction. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in preparing substituted quinoline-4-carboxylic acids, a scaffold of significant interest due to its prevalence in pharmacologically active compounds.
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a well-established method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2] The resulting quinoline core is a key structural motif in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.
This document details the synthesis of this compound, a valuable building block in the development of novel therapeutics. The protocol is based on the reaction of 5-aminoisatin with acetone under basic conditions.
Reaction Mechanism
The Pfitzinger reaction proceeds through a series of well-defined steps:
-
Ring Opening of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring (or its derivative) to form a keto-acid intermediate (isatinic acid).[2]
-
Condensation and Imine/Enamine Formation: The carbonyl group of the keto-acid intermediate then condenses with the α-methylene group of the carbonyl compound (in this case, acetone) to form an imine, which tautomerizes to the more stable enamine.[2]
-
Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[2]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Equipment:
-
5-Aminoisatin
-
Acetone
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
The Pfitzinger reaction involves the use of strong bases and heating. All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Procedure:
-
Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (4.0 equivalents) in a mixture of ethanol and water (e.g., 10:1 v/v).
-
Formation of the Isatinate Salt: To the basic solution, add 5-aminoisatin (1.0 equivalent) and stir the mixture at room temperature. The color of the solution is expected to change, indicating the formation of the potassium salt of the corresponding isatinic acid.
-
Addition of the Carbonyl Compound: Once the isatinate salt has formed, add acetone (1.5 to 2.0 equivalents) to the reaction mixture.
-
Reaction under Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically run for 12 to 48 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted acetone and other neutral impurities.
-
Carefully acidify the aqueous layer with dilute hydrochloric acid or acetic acid to a pH of approximately 4-5.
-
The product, this compound, will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
-
Data Presentation
The following tables summarize the key information for the starting materials and the expected product.
Table 1: Properties of Key Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Aminoisatin | C₈H₆N₂O₂ | 162.15 | Starting Material |
| Acetone | C₃H₆O | 58.08 | Starting Material |
| Potassium Hydroxide | KOH | 56.11 | Base Catalyst |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 99984-73-3 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported, but expected to be >200 °C |
| Solubility | Likely soluble in DMSO and basic aqueous solutions |
| ¹H NMR (DMSO-d₆, δ) | Predicted: Aromatic protons (multiple signals, ~7.0-8.5 ppm), Methyl protons (singlet, ~2.5 ppm), Amino protons (broad singlet), Carboxylic acid proton (broad singlet, >10 ppm) |
| ¹³C NMR (DMSO-d₆, δ) | Predicted: Carbonyl carbon (~168-175 ppm), Aromatic and quinoline carbons (multiple signals, ~100-150 ppm), Methyl carbon (~20-25 ppm) |
| IR (KBr, cm⁻¹) | Predicted: O-H stretch (broad, ~2500-3300), N-H stretch (~3300-3500), C=O stretch (~1700), C=C and C=N stretches (~1500-1650) |
| Mass Spectrometry (m/z) | Predicted: [M+H]⁺ = 203.08 |
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Pfitzinger reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Doebner Reaction for Quinoline-4-Carboxylic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Doebner reaction is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. This three-component reaction, involving the condensation of an aromatic amine, an aldehyde, and pyruvic acid, offers a direct route to a wide array of substituted quinolines.[1][2][3] These quinoline scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[4][5]
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, with a particular focus on its application in the development of novel therapeutics.
Applications in Drug Development: Targeting the STAT3 Signaling Pathway
A significant application of quinoline-4-carboxylic acid derivatives lies in the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of numerous human cancers, where it plays a pivotal role in cell proliferation, survival, and metastasis.[1] Consequently, the development of small molecule inhibitors of STAT3 is a promising strategy in oncology.
One such inhibitor, YHO-1701, is a potent and orally bioavailable quinoline-4-carboxylic acid derivative.[1][4] Its synthesis can be achieved through a Doebner-like three-component reaction.[1] YHO-1701 functions by binding to the SH2 domain of the STAT3 monomer, thereby preventing its dimerization and subsequent translocation to the nucleus, which in turn inhibits the transcription of downstream target genes essential for tumor progression.[1]
The Doebner Reaction: Mechanism and Workflow
The Doebner reaction is a one-pot, three-component synthesis that proceeds through a series of condensation and cyclization steps.[1] While the exact mechanism is not definitively known, two plausible pathways have been proposed.[2] One pathway involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline.[2] An alternative, and more commonly depicted, mechanism begins with the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid.[2][3] This is followed by intramolecular cyclization and subsequent dehydration (oxidation) to yield the final quinoline-4-carboxylic acid.[2][3][6]
The general experimental workflow is straightforward, involving the mixing of the three components in a suitable solvent, often with a catalyst, followed by heating.[3] The product is then isolated and purified.
Modified Doebner Reactions and Optimization
While the classical Doebner reaction is effective, it can be associated with low yields, especially when using anilines with electron-withdrawing groups.[3][4] This has led to the development of modified procedures to enhance yields and broaden the substrate scope.[3]
One notable advancement is the Doebner hydrogen-transfer reaction . This modified protocol has been successfully applied to the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups, which typically give low yields in conventional Doebner reactions.[4][7] This method is also effective for anilines with electron-donating groups and is suitable for large-scale synthesis.[4][7]
Furthermore, green chemistry approaches have been explored, utilizing catalysts like p-toluenesulfonic acid (p-TSA) in environmentally benign solvent systems such as water and ethylene glycol.[8] These methods offer advantages like milder reaction conditions, high conversion rates, and shorter reaction times.[8]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various quinoline-4-carboxylic acid derivatives via the Doebner reaction and its modifications.
| Aniline Derivative | Aldehyde Derivative | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 | 85 | [4] |
| 4-chloroaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 | 75 | [4] |
| 4-bromoaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 | 71 | [4] |
| 4-cyanoaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 | 79 | [4] |
| 4-methoxyaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 | 91 | [4] |
| 4-methylaniline | Benzaldehyde | BF₃·THF | Acetonitrile | 21 | 83 | [4] |
| Aniline | Benzaldehyde | p-TSA | Water/Ethylene Glycol | 3 | 94 | [8] |
| 4-methoxyaniline | 4-chlorobenzaldehyde | p-TSA | Water/Ethylene Glycol | 3 | 92 | [8] |
| 4-chloroaniline | 4-methylbenzaldehyde | p-TSA | Water/Ethylene Glycol | 3.5 | 90 | [8] |
| p-Anisidine | m-nitrobenzaldehyde | - | - | - | 95 | [9] |
Detailed Experimental Protocols
Protocol 1: Modified Doebner Hydrogen-Transfer Reaction[1][4]
This protocol is particularly effective for anilines with both electron-withdrawing and electron-donating groups.
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by appropriate methods (e.g., crystallization or column chromatography).
Protocol 2: Green Synthesis using p-TSA in Water/Ethylene Glycol[8]
This protocol offers an environmentally friendly approach with shorter reaction times.
Materials:
-
Aryl amine (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Pyruvic acid (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Water/Ethylene Glycol dual solvent system
Procedure:
-
Combine the aryl amine (1 mmol), aryl aldehyde (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in a reaction vessel.
-
Add the water/ethylene glycol solvent system.
-
Stir the reaction mixture at a specified temperature (e.g., mild heating) for approximately 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform a standard aqueous work-up.
-
Isolate the product by filtration and purify as necessary.
Side Reactions and Considerations
It is important to note that the Doebner reaction can sometimes lead to the formation of by-products.[10] For instance, the reaction has been reported to fail with 2-chloro-5-aminopyridine, where cyclization occurs at the amino group instead of the benzene ring, leading to a pyrrolidine derivative.[2] Additionally, under certain conditions, particularly with electron-donating groups on the aniline, 2-methylquinoline-4-carboxylic acid derivatives can be formed as by-products.[10] The order of reactant addition can also influence the product distribution.[10]
Conclusion
The Doebner reaction remains a highly relevant and powerful tool for the synthesis of quinoline-4-carboxylic acids. Its adaptability, as demonstrated by various modified and green protocols, allows for the efficient synthesis of a diverse range of derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction provides a strategic advantage in the design and synthesis of novel therapeutic agents targeting critical biological pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. tandfonline.com [tandfonline.com]
Application Note: Purification of 4-Amino-2-methylquinoline-6-carboxylic acid by Recrystallization
Introduction
4-Amino-2-methylquinoline-6-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug development. As with many organic synthesis products, the crude material often contains impurities that must be removed to ensure high purity for subsequent applications and biological testing. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[2] The compound of interest should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[2][3] This application note provides a detailed protocol for the purification of this compound via recrystallization.
Principle of Recrystallization
The purification of this compound by recrystallization is based on its solubility properties. The presence of both a carboxylic acid and an amino group suggests that its solubility will be significantly influenced by the polarity and protic nature of the solvent. A suitable solvent will dissolve the compound and its impurities at an elevated temperature. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals. Soluble impurities will remain in the solvent, while insoluble impurities can be removed by hot filtration.[2] A slow cooling rate is crucial for the formation of well-defined, pure crystals.[3]
Experimental Protocol
1. Solvent Selection
The choice of an appropriate solvent is the most critical step for a successful recrystallization.[1][3] The ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at room temperature or below. A preliminary solvent screen should be performed with a small amount of the crude material.
Procedure for Solvent Screening:
-
Place a small amount (approx. 10-20 mg) of crude this compound into several test tubes.
-
Add a few drops of a candidate solvent to each test tube at room temperature and observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube and add more solvent dropwise until the solid dissolves completely.[3]
-
Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
A good solvent will dissolve the compound when hot and form a significant amount of precipitate when cold.[3]
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Remarks |
| Water | Low | Moderate | Yes/No | Potential for zwitterion formation, pH adjustment might be needed.[4] |
| Ethanol | Low | High | Yes/No | A common choice for similar aromatic compounds.[5] |
| Methanol | Moderate | High | Yes/No | Similar to ethanol but may have higher solubility.[3] |
| Isopropanol | Low | Moderate | Yes/No | Another potential alcohol solvent.[3] |
| N,N-Dimethylformamide (DMF) | High | Very High | Yes/No | High boiling point can be difficult to remove.[3] |
| Acetic Acid | Moderate | High | Yes/No | May react with the amino group. |
| Binary Solvents (e.g., Ethanol/Water) | To be determined | To be determined | Yes/No | Can be fine-tuned for optimal solubility.[3] |
2. Recrystallization Procedure
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent in portions and heat the mixture to boiling with stirring. Continue adding the hot solvent until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization during hot filtration.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent the solution from cooling and the product from crystallizing prematurely.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[3]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Data Presentation
The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the final product with the crude material.
Table 2: Summary of Recrystallization Results (Hypothetical Data)
| Sample | Weight (g) | Purity (by HPLC, %) | Recovery Yield (%) | Melting Point (°C) |
| Crude Material | 1.00 | 85.2 | - | 230-238 |
| Recrystallized Product | 0.75 | 99.5 | 75 | 245-247 |
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too quickly. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.[3]
-
Poor Recovery: Low yield can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. Minimizing the amount of hot solvent and ensuring the wash solvent is ice-cold can improve recovery.[2]
-
No Improvement in Purity: If the purity does not improve significantly, the chosen solvent may have a similar solubility profile for both the compound and the impurities. A different solvent or a combination of solvents should be tested.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Note: HPLC Method for the Quantitative Analysis of 4-Amino-2-methylquinoline-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-2-methylquinoline-6-carboxylic acid is a heterocyclic compound featuring a quinoline core structure. This functionalized quinoline derivative is of interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in pharmacologically active molecules. Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and quality control in research and development settings.
This application note presents a robust starting method for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The proposed method utilizes a standard C18 column and a gradient elution profile to achieve efficient separation and quantification.
Experimental Protocols
Reagents, Solvents, and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Trifluoroacetic Acid (TFA), (HPLC grade)
-
Methanol (HPLC grade, for dissolution if necessary)
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other compatible material)
-
HPLC vials
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chromatographic Conditions
The following parameters provide a starting point for method development and can be optimized as needed. The conditions are adapted from established methods for similar quinoline-based carboxylic acids.[1]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 10% to 70% B over 15 minutes; then hold at 70% B for 2 min; return to 10% B in 1 min; re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 330 nm (using a PDA detector is recommended) |
| Injection Volume | 10 µL |
| Run Time | Approximately 23 minutes |
Preparation of Solutions
4.1 Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly.
-
Degas both mobile phases using sonication or vacuum filtration before use.
4.2 Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Add a small amount of methanol or acetonitrile to dissolve the standard.
-
Dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent). Mix until homogeneous.
4.3 Working Standard Solution (50 µg/mL)
-
Pipette 0.5 mL of the Standard Stock Solution (1.0 mg/mL) into a 10 mL volumetric flask.
-
Dilute to the mark with the diluent. This solution is used for system suitability and quantification.
4.4 Sample Preparation
-
Prepare the sample to a target concentration of approximately 50 µg/mL in the diluent.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before analysis to prevent particulates from damaging the column.
Data Presentation & System Suitability
System suitability tests are performed to ensure the chromatographic system is operating correctly. A minimum of five replicate injections of the Working Standard Solution should be performed. The acceptance criteria below are typical for a validated HPLC method.
| Parameter | Expected Result |
| Expected Retention Time (RT) | ~9 - 12 minutes (dependent on exact system) |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | > 5000 |
| RT Precision (%RSD) | ≤ 1.0% |
| Peak Area Precision (%RSD) | ≤ 2.0% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from preparation to final data analysis.
Caption: Workflow for HPLC analysis from preparation to reporting.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-Amino-2-methylquinoline-6-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to facilitate the structural elucidation and purity assessment of this compound.
Predicted NMR Spectral Data
Due to the limited availability of direct experimental spectra for this compound in public databases, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, including 4-amino-2-methylquinoline and various quinoline-carboxylic acid derivatives. The substituent effects of the amino, methyl, and carboxylic acid groups on the quinoline core have been taken into account.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Tentative Assignment |
| ~2.50 | s | -CH₃ |
| ~6.70 | s | H-3 |
| ~7.00 | br s | -NH₂ |
| ~7.90 | d | H-8 |
| ~8.10 | d | H-7 |
| ~8.50 | s | H-5 |
| ~13.00 | br s | -COOH |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Tentative Assignment |
| ~25.0 | -CH₃ |
| ~100.0 | C-3 |
| ~118.0 | C-4a |
| ~122.0 | C-8 |
| ~125.0 | C-6 |
| ~128.0 | C-5 |
| ~132.0 | C-7 |
| ~148.0 | C-8a |
| ~152.0 | C-4 |
| ~158.0 | C-2 |
| ~168.0 | -COOH |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic proton.
-
Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is often used as a secondary reference.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Protocol 2: NMR Data Acquisition
The following are general parameters for a standard NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16
-
Spectral Width (SW): 0-16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Program: Standard proton-decoupled (zgpg30 or similar)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration
-
Spectral Width (SW): 0-220 ppm
-
Temperature: 298 K
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H).
-
Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative number of protons.
-
Structural Assignment: Correlate the chemical shifts, multiplicities, and integration values to the molecular structure of this compound. Two-dimensional NMR experiments, such as COSY and HSQC, may be necessary for unambiguous assignments.
Visualized Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Workflow for NMR Analysis of this compound.
Application Notes and Protocols for the Mass Spectrometry of 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2-methylquinoline-6-carboxylic acid is a quinoline derivative with potential applications in medicinal chemistry and drug discovery. Its structural elucidation and sensitive quantification in various biological matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective platform for the analysis of this compound. These application notes provide a comprehensive overview of the mass spectrometric behavior of this compound and detailed protocols for its quantification.
Mass Spectrometric Fragmentation of this compound
The fragmentation pattern of this compound in mass spectrometry is influenced by the ionization technique employed. Electrospray ionization (ESI) is a soft ionization method suitable for polar molecules and is commonly used in LC-MS applications.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
In positive ion mode ESI, this compound, with a molecular weight of 202.21 g/mol , is readily protonated to form the precursor ion [M+H]⁺ at m/z 203.2. Collision-induced dissociation (CID) of this precursor ion in a tandem mass spectrometer will yield characteristic product ions. The fragmentation is expected to be driven by the carboxylic acid and amino functional groups, as well as the stable quinoline ring structure.
Common fragmentation pathways for compounds containing a carboxylic acid group include the loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da), or the entire carboxyl group (COOH, 45 Da). The presence of an amino group can lead to the loss of ammonia (NH₃, 17 Da). The quinoline ring itself is relatively stable, but can undergo ring opening and subsequent fragmentation under higher collision energies.
A plausible fragmentation pathway for protonated this compound is initiated by the neutral loss of water from the carboxylic acid group, followed by the loss of carbon monoxide.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the recommended approach.
Experimental Protocols
Sample Preparation
The choice of sample preparation is matrix-dependent and aims to remove interferences while concentrating the analyte.
Protein Precipitation (for Plasma or Serum):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Solid-Phase Extraction (SPE) (for Urine or Aqueous Samples):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the sample (pre-adjusted to an acidic pH if necessary).
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative data should be presented in a clear and structured manner. A calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this curve.
Table 1: Proposed MRM Transitions and Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 203.2 | 185.2 | 157.2 | 20 |
| Internal Standard (Hypothetical) | 208.2 | 190.2 | 162.2 | 20 |
Visualizations
Application Notes and Protocols for DHODH Inhibition Assay Using 4-Quinoline Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital for DNA and RNA replication. Consequently, DHODH has emerged as a significant therapeutic target for various diseases, including cancer, autoimmune disorders, and parasitic infections.[1] This document provides a detailed protocol for an in vitro enzymatic assay to screen for and characterize inhibitors of DHODH, with a focus on 4-quinoline carboxylic acid derivatives, a class of compounds that has shown significant inhibitory potency.[1][2]
Principle of the Assay
The enzymatic activity of DHODH can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). In this assay, DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, and the electrons generated are transferred to DCIP, causing its reduction and a subsequent decrease in absorbance at 600 nm. The rate of DCIP reduction is directly proportional to the DHODH activity. By measuring this rate in the presence of varying concentrations of an inhibitor, the half-maximal inhibitory concentration (IC50) can be determined.
DHODH Signaling Pathway and Inhibition
DHODH is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition leads to the depletion of the pyrimidine pool, which in turn affects DNA and RNA synthesis, ultimately impacting cell proliferation.
Caption: Inhibition of DHODH by a 4-quinoline carboxylic acid derivative blocks the conversion of dihydroorotate to orotate.
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 of a test compound against DHODH.
Caption: A generalized workflow for a biochemical DHODH inhibition assay.
Quantitative Data of Representative DHODH Inhibitors
The following table summarizes the inhibitory potency of several 4-quinoline carboxylic acid derivatives against human DHODH. This data can be used as a reference for comparison with novel compounds.
| Compound Reference | Structure | DHODH IC50 (nM)[1] |
| Compound 41 | 2-(3-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)-6-methylquinoline-4-carboxylic acid | 9.71 ± 1.4 |
| Compound 43 | 6-chloro-2-(3-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylic acid | 26.2 ± 1.8 |
| Compound 46 | 6-chloro-2-(3-fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)-1,7-naphthyridine-4-carboxylic acid | 28.3 ± 3.3 |
| Brequinar | (Positive Control) | ~5-20 |
Experimental Protocol: DHODH Enzymatic Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound, such as a 4-quinoline carboxylic acid derivative, on human DHODH.
Materials:
-
Recombinant human DHODH
-
Test Compound (e.g., 4-Amino-2-methylquinoline-6-carboxylic acid)
-
Positive Control Inhibitor (e.g., Brequinar)
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer capable of kinetic measurements
Procedure:
1. Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100 in deionized water.
-
Recombinant Human DHODH: Dilute the enzyme to the desired working concentration (e.g., 5-10 nM) in Assay Buffer. The optimal concentration should be determined empirically.
-
Test Compound and Positive Control: Prepare a 10 mM stock solution of the test compound and a known DHODH inhibitor (e.g., Brequinar) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
L-Dihydroorotic acid (DHO): Prepare a 10 mM stock solution in DMSO.
-
2,6-dichloroindophenol (DCIP): Prepare a 2.5 mM stock solution in Assay Buffer. This solution should be freshly prepared.
-
Coenzyme Q10 (CoQ10): Prepare a 10 mM stock solution in DMSO.
2. Assay Protocol:
-
Add 2 µL of the serially diluted test compound or positive control to the wells of a 96-well plate. For the control wells (0% inhibition), add 2 µL of DMSO.
-
Add 178 µL of the diluted recombinant human DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the binding of the inhibitor to the enzyme.
-
Prepare a reaction mixture containing DHO and DCIP in Assay Buffer. The final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO and 120 µM DCIP.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the reaction rates to the DMSO control (considered 0% inhibition). The percentage of inhibition can be calculated using the following formula: % Inhibition = 100 x (1 - (Velocity with inhibitor / Velocity with DMSO))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This document provides a comprehensive guide for performing a DHODH inhibition assay using 4-quinoline carboxylic acid derivatives. The provided protocols and data serve as a valuable resource for researchers involved in the discovery and development of novel DHODH inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the characterization of potential therapeutic agents targeting the de novo pyrimidine biosynthesis pathway.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols for Cell-Based Assays of 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the biological activity of 4-Amino-2-methylquinoline-6-carboxylic acid using various cell-based assays. The protocols detailed below are foundational methods for determining cytotoxicity, effects on cell cycle progression, induction of apoptosis, and potential mechanisms of action through kinase inhibition and DNA interaction.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects.[1][2] The specific compound, this compound, possesses structural features—a quinoline core, an amino group at position 4, a methyl group at position 2, and a carboxylic acid at position 6—that suggest potential biological activity. The following protocols are designed to elucidate the cellular effects of this compound.
Data Presentation
While specific experimental data for this compound is not extensively available in public literature, the following tables are presented as templates for organizing and summarizing experimental findings. Researchers can use these structures to record and compare their results.
Table 1: Cytotoxicity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h exposure |
| MCF-7 | Breast Adenocarcinoma | Enter experimental value |
| HeLa | Cervical Adenocarcinoma | Enter experimental value |
| K-562 | Myelogenous Leukemia | Enter experimental value |
| HCT-116 | Colon Carcinoma | Enter experimental value |
| MIA PaCa-2 | Pancreatic Carcinoma | Enter experimental value |
Table 2: Cell Cycle Analysis of a selected cancer cell line treated with this compound for 24 hours.
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 / 2 | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 x 2 | Enter experimental value | Enter experimental value | Enter experimental value |
Table 3: Apoptosis Induction by this compound in a selected cancer cell line after 48 hours of treatment.
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 / 2 | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 | Enter experimental value | Enter experimental value | Enter experimental value |
| IC50 x 2 | Enter experimental value | Enter experimental value | Enter experimental value |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with the test compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of the compound for 48 hours.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Potential Signaling Pathways and Mechanisms of Action
Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and direct interaction with cellular macromolecules.
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
References
Application Notes and Protocols for 4-Amino-2-methylquinoline-6-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Amino-2-methylquinoline-6-carboxylic acid as a versatile scaffold in medicinal chemistry for the development of kinase inhibitors. This document details synthetic strategies, experimental protocols for biological evaluation, and presents key data for derivatives targeting critical signaling pathways in oncology and immunology.
Introduction
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. The 4-aminoquinoline moiety, in particular, has been extensively explored for its potential as a kinase inhibitor. This document focuses on the specific scaffold, this compound, and its derivatives as potential inhibitors of key signaling pathways implicated in cancer and inflammatory diseases: PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT.
Synthesis of the this compound Scaffold and Derivatives
The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process. A common and effective method for the synthesis of 2-methylquinoline-4-carboxylic acid derivatives is the Doebner reaction, which involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid. Subsequent modifications can be introduced to build a library of derivatives for biological screening.
A general synthetic scheme is outlined below:
Caption: General workflow for the synthesis of this compound derivatives.
Targeted Signaling Pathways and Rationale for Inhibition
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is also a common feature of many cancers.
Caption: Simplified MAPK/ERK signaling pathway and potential points of inhibition.
JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling pathway for a wide range of cytokines and growth factors, playing a crucial role in the immune system and hematopoiesis. Its dysregulation is associated with various inflammatory diseases and cancers.
Application Notes and Protocols: Solubility Profile of 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the solubility of 4-Amino-2-methylquinoline-6-carboxylic acid, a quinoline derivative of interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data for this specific compound, this report includes solubility information for structurally similar quinoline compounds to provide a foundational understanding. Furthermore, comprehensive, standardized protocols for determining both kinetic and thermodynamic solubility are presented to enable researchers to perform their own assessments. Additionally, a potential signaling pathway influenced by quinoline derivatives is illustrated, highlighting the compound's relevance in cellular signaling research.
Solubility of this compound and Related Compounds
Table 1: Solubility of this compound and Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Solvent | Temperature (°C) | Solubility |
| This compound | 99984-73-3 | C₁₁H₁₀N₂O₂ | DMSO | Not Reported | Data not available |
| This compound | 99984-73-3 | C₁₁H₁₀N₂O₂ | Water | Not Reported | Data not available |
| Quinoline-4-carboxylic acid | 486-74-8 | C₁₀H₇NO₂ | DMSO | Not Reported | 34 mg/mL |
| 4-Amino-2-methylquinoline | 6628-04-2 | C₁₀H₁₀N₂ | Water (pH 7.4) | Not Reported | >23.7 µg/mL[1] |
Note: The solubility data for the related compounds are provided for estimation purposes. Experimental determination of the solubility of this compound in the solvents of interest is highly recommended.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, two common experimental approaches are recommended: the kinetic solubility assay for high-throughput screening and the thermodynamic solubility assay for obtaining equilibrium solubility data.
Kinetic Solubility Assay Protocol (Shake-Flask Method)
This method is rapid and suitable for early-stage drug discovery to quickly assess a compound's solubility from a DMSO stock solution.[2][3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermomixer or orbital shaker
-
High-performance liquid chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
0.45 µm syringe filters
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a microcentrifuge tube, add a specific volume of the DMSO stock solution to PBS (pH 7.4) to achieve the desired final compound concentration (e.g., 10 µL of stock into 990 µL of PBS for a 100 µM solution). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Equilibration: Cap the tubes and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 2 hours) at a consistent speed (e.g., 850 rpm).[2]
-
Separation of Undissolved Solid: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.
-
Sample Analysis: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method against a standard curve prepared in the same buffer system.
Thermodynamic (Equilibrium) Solubility Assay Protocol
This method determines the solubility of a compound at equilibrium and is considered the gold standard for solubility measurement.[4][5][6]
Materials:
-
Solid this compound
-
Selected aqueous buffer (e.g., PBS pH 7.4) or organic solvent
-
Glass vials with screw caps
-
Vial roller, orbital shaker, or magnetic stirrer
-
Centrifuge
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it on a vial roller or shaker at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After the incubation period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Filtration/Centrifugation: Carefully collect the supernatant. To ensure all undissolved solid is removed, either centrifuge the supernatant at high speed or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare serial dilutions of the clear filtrate and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
Potential Signaling Pathway Involvement
Quinoline derivatives are known to interact with various cellular signaling pathways, often exhibiting inhibitory effects on key kinases involved in cancer progression.[7][8] A prominent pathway where quinoline-based compounds have shown activity is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth.[9][10][11][12] Another significant target for quinoline derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, can lead to uncontrolled cell division.[7][8][13][14][15]
The diagram below illustrates a simplified representation of the EGFR and PI3K/Akt/mTOR signaling pathways and indicates the potential points of inhibition by quinoline-based compounds.
Caption: EGFR and PI3K/Akt/mTOR signaling pathways with potential inhibition by quinoline derivatives.
Conclusion
While direct, quantitative solubility data for this compound remains to be fully elucidated in publicly accessible literature, this application note provides a framework for its investigation. By referencing structurally similar compounds and employing the detailed experimental protocols provided, researchers can accurately determine its solubility in various solvents. The potential for this class of compounds to interact with key cellular signaling pathways, such as EGFR and PI3K/Akt/mTOR, underscores its importance in drug discovery and development. Further experimental validation is crucial to fully characterize the physicochemical properties and biological activity of this compound.
References
- 1. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. evotec.com [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
Application Notes and Protocols: 4-Amino-2-methylquinoline-6-carboxylic acid as a Versatile Intermediate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-2-methylquinoline-6-carboxylic acid as a key intermediate in the synthesis of novel therapeutic agents. The protocols detailed below are intended to serve as a guide for the synthesis of quinoline-based compounds with potential applications in areas such as oncology and inflammatory diseases.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its unique chemical properties and ability to interact with various biological targets have made it a focal point of drug discovery efforts. This compound is a particularly valuable intermediate due to the presence of three key functional groups: a nucleophilic amino group at the 4-position, a carboxylic acid at the 6-position amenable to amide coupling, and a methyl group at the 2-position which can influence solubility and metabolic stability. This trifunctional nature allows for the creation of diverse molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Derivatives of 4-aminoquinoline have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. The protocols outlined herein focus on the synthesis of a hypothetical, yet representative, kinase inhibitor to demonstrate the utility of this compound as a starting material for drug discovery programs.
Data Presentation: Representative Biological Activity of Quinoline-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of several quinoline-based kinase inhibitors, highlighting the potency that can be achieved with this scaffold. The data is compiled from various sources in the scientific literature and is intended to be representative.[1][2]
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound Example |
| 4-Aminoquinoline Derivatives | RIPK2 | 5.1 | Compound 14 |
| 4-Aminoquinoline-3-carboxamides | BTK | 5.3 | Compound 25 |
| 3-Quinoline Carboxylic Acids | CK2 | 650 | - |
| 4-Aminoquinazolines | GRK6 | 6 | Compound 18 |
Experimental Protocols
The following protocols describe a representative two-step synthesis of a potential kinase inhibitor starting from this compound. The first protocol details the synthesis of the core intermediate, and the second outlines the amide coupling to a desired amine-containing fragment.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for quinoline synthesis, such as the Doebner-von Miller reaction.[3]
Materials:
-
4-Aminobenzoic acid
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-aminobenzoic acid in ethanol.
-
Slowly add concentrated hydrochloric acid to the solution while stirring.
-
To this acidic solution, add crotonaldehyde dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Filter the precipitate and wash with cold ethanol.
-
To purify the product, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). The product can be further purified by treating with activated carbon to remove colored impurities.
-
The final product, this compound, can be dried under vacuum.
Protocol 2: Synthesis of a Representative Kinase Inhibitor via Amide Coupling
This protocol describes a general method for the amide coupling of this compound with a hypothetical amine-containing fragment (e.g., a substituted aniline or a heterocyclic amine) using a standard coupling agent like HATU.[4][5]
Materials:
-
This compound
-
Desired amine-containing fragment (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
To this solution, add the desired amine-containing fragment, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified NOD2-RIPK2 signaling pathway and the inhibitory action of a 4-aminoquinoline derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of a kinase inhibitor.
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2-methylquinoline-6-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and established methods for the synthesis of this compound are the Doebner-von Miller reaction and the Pfitzinger reaction. Both methods have their own advantages and challenges, which are addressed in the troubleshooting section.
Q2: I am observing a very low yield in my synthesis. What are the general factors that could be affecting the yield?
A2: Low yields in the synthesis of quinoline derivatives can stem from several factors. These include incomplete reactions, the formation of side products, and losses during workup and purification. Key parameters to optimize include reaction temperature, reaction time, choice of catalyst, and the purity of starting materials. For instance, harsh reaction conditions can sometimes lead to decarboxylation or the formation of tar-like substances.[1]
Q3: What are the typical impurities I might encounter, and how can they be removed?
A3: Common impurities can include unreacted starting materials, intermediates, and side-products from competing reactions. Purification can often be achieved through recrystallization from a suitable solvent system. In some cases, column chromatography may be necessary. For quinoline derivatives, purification by conversion to a salt (e.g., phosphate or picrate), followed by recrystallization and regeneration of the free base, can be an effective method to remove persistent impurities.[2]
Q4: Are there any green chemistry approaches to improve the synthesis?
A4: Yes, recent advancements focus on greener synthetic protocols. These include the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times and improve yields, and the use of reusable catalysts. For example, microwave-assisted Pfitzinger reactions have been shown to significantly shorten reaction times and provide good yields of quinoline-4-carboxylic acids.
Troubleshooting Guides
Doebner-von Miller Synthesis Route
The Doebner-von Miller reaction for this specific target would likely involve the reaction of 4-aminobenzoic acid, crotonaldehyde (or a precursor), and a methyl ketone (like acetone) in the presence of an acid catalyst.
Issue 1: Low Yield and Significant Tar Formation
-
Possible Cause: The reaction is highly exothermic and can lead to polymerization and degradation of reactants and products, forming tar. This is a common issue in Skraup-type and Doebner-von Miller reactions.[3]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Add reagents slowly and use an ice bath to maintain a lower reaction temperature, especially during the initial stages.
-
Use a Moderator: The addition of a mild oxidizing agent or a moderator can help to control the reaction's vigor.
-
Optimize Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are needed, their concentration can be optimized to minimize side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.
-
Issue 2: Incomplete Reaction
-
Possible Cause: Insufficient reaction time or temperature, or a deactivated catalyst.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials.
-
Increase Reaction Time/Temperature: If the reaction stalls, cautiously increase the temperature or prolong the reaction time.
-
Catalyst Choice: Experiment with different Lewis or Brønsted acid catalysts to find one that provides a better conversion rate under milder conditions.
-
Pfitzinger Synthesis Route
The Pfitzinger reaction would involve the condensation of a substituted isatin (e.g., 5-aminoisatin) with a compound containing an active methylene group (e.g., acetone or ethyl acetoacetate) in the presence of a strong base.
Issue 1: Low Yield of the Desired Carboxylic Acid
-
Possible Cause: Decarboxylation of the product under harsh basic conditions. LCMS traces in similar reactions have shown that ester hydrolysis can be followed by decarboxylation at a faster rate, leading to low yields.[1]
-
Troubleshooting Steps:
-
Milder Base: While a strong base is required, explore the use of alternative bases or lower concentrations of traditional bases like KOH or NaOH.
-
Temperature Control: Maintain the lowest possible temperature that still allows for the reaction to proceed to minimize decarboxylation.
-
Protecting Groups: Consider using a protecting group for the carboxylic acid functionality that can be removed under milder conditions post-cyclization.
-
Issue 2: Difficulty in Isolating the Product
-
Possible Cause: The product may be highly soluble in the reaction mixture, or it may precipitate with impurities. The formation of a thick resin can also hamper isolation.[4]
-
Troubleshooting Steps:
-
Careful pH Adjustment: The product is a carboxylic acid and will precipitate upon acidification. Adjust the pH slowly and carefully to the isoelectric point to maximize precipitation of the pure product.
-
Extraction: After acidification, if the product does not precipitate cleanly, perform a liquid-liquid extraction with a suitable organic solvent.
-
Purification of Crude Product: If the isolated product is impure, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF-water mixtures) is recommended.
-
Data Presentation
Table 1: Comparison of General Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis
| Parameter | Doebner-von Miller Reaction | Pfitzinger Reaction |
| Starting Materials | Aniline derivative, α,β-unsaturated carbonyl | Isatin derivative, active methylene compound |
| Catalyst/Reagent | Acid catalyst (e.g., HCl, H2SO4, Lewis acids) | Strong base (e.g., KOH, NaOH) |
| Solvent | Often protic solvents or neat | Ethanol, water, or a mixture |
| Temperature | Often elevated, can be highly exothermic | Reflux temperatures are common |
| Reported Yields | Highly variable, can be low due to side reactions | Generally moderate to good, but can be affected by decarboxylation |
Experimental Protocols
Protocol 1: General Procedure for Doebner-von Miller Synthesis of a 2-Methylquinoline-4-carboxylic Acid Derivative
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the substituted aniline (1 equivalent) in ethanol.
-
Reagent Addition: Slowly add pyruvic acid (2 equivalents) to the stirred solution. Subsequently, add the aldehyde or ketone (1 equivalent) dropwise, maintaining the temperature below 40°C.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under vacuum and add water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: General Procedure for Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the substituted isatin (1 equivalent) in an aqueous or ethanolic solution of a strong base (e.g., 30% KOH).
-
Reagent Addition: To the stirred solution, add the active methylene compound (e.g., a methyl ketone, 1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 4-12 hours. The reaction should be monitored by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water. Acidify the solution carefully with a mineral acid (e.g., HCl) or acetic acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.
Mandatory Visualization
Caption: Synthetic routes for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Pfitzinger Synthesis of Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Pfitzinger synthesis to prepare quinoline-4-carboxylic acids. The following information is designed to help you troubleshoot common issues and minimize the formation of side products in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Pfitzinger synthesis?
A1: The most prevalent side products in the Pfitzinger synthesis include:
-
Aldol condensation products: The carbonyl reactant can undergo self-condensation under the strong basic conditions of the reaction, leading to the formation of α,β-unsaturated ketones or aldehydes and their polymers. This is a significant contributor to the formation of resinous or tarry byproducts.
-
Regioisomers: When using unsymmetrical ketones (e.g., methyl ethyl ketone), the reaction can proceed via two different enolates, leading to the formation of a mixture of isomeric quinoline-4-carboxylic acids.
-
Decarboxylation products: The desired quinoline-4-carboxylic acid product can decarboxylate at elevated temperatures, resulting in the corresponding quinoline, which lacks the carboxylic acid functional group.
-
Unreacted isatin: Incomplete reaction can lead to the presence of unreacted isatin in the final product, which can complicate purification.
Q2: Why is a strong base, such as potassium hydroxide (KOH), typically used in the Pfitzinger reaction?
A2: A strong base is essential for the initial step of the Pfitzinger synthesis, which is the hydrolysis of the amide bond in isatin to form the corresponding isatinate salt (the salt of 2-aminophenylglyoxylic acid).[1][2] This ring-opening is crucial for the subsequent condensation with the carbonyl compound.
Q3: Can I use a weaker base for the Pfitzinger synthesis?
A3: While strong bases like KOH or NaOH are standard, the use of a weaker base is generally not recommended as it may not be effective in promoting the initial, crucial ring-opening of isatin. This can lead to low yields and a significant amount of unreacted starting material.
Q4: How can I monitor the progress of my Pfitzinger reaction?
A4: The progress of the Pfitzinger reaction can be effectively monitored by thin-layer chromatography (TLC).[3][4] By taking small aliquots from the reaction mixture at different time points, you can track the consumption of the isatin and the formation of the quinoline-4-carboxylic acid product. Developing a suitable solvent system for TLC will be crucial for effective monitoring.
Troubleshooting Guides
Issue 1: Formation of a Tar-Like or Resinous Precipitate
Symptoms:
-
The reaction mixture becomes a dark, viscous tar.
-
Isolation of the desired product is difficult, and the yield is very low.
-
A significant amount of insoluble, amorphous material is formed upon acidification.
Potential Causes:
-
Aldol Self-Condensation: The primary cause of tar formation is the self-condensation of the carbonyl reactant (especially aldehydes and enolizable ketones) under the strongly basic conditions.[5] This leads to the formation of polymeric materials.
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions, including polymerization and decomposition of reactants and intermediates.
-
Simultaneous Addition of Reactants: Adding isatin, the carbonyl compound, and the base all at once can lead to uncontrolled side reactions.
Solutions:
-
Sequential Addition of Reagents: A highly effective method to minimize tar formation is to first dissolve the isatin in the aqueous base and stir until the color changes from orange/red to a pale yellow or brown, indicating the formation of the isatinate salt.[1][6] Then, add the carbonyl compound to this solution. This pre-formation of the isatinate reduces the concentration of free base available to catalyze the self-condensation of the carbonyl compound.
-
Temperature Control: Maintain a controlled reaction temperature, as specified in optimized protocols. Avoid excessive heating. For some sensitive substrates, running the reaction at a lower temperature for a longer duration may be beneficial.
-
Slow Addition of the Carbonyl Compound: Adding the carbonyl compound dropwise to the isatinate solution can help to maintain a low concentration of the carbonyl reactant at any given time, further suppressing self-condensation.
Issue 2: Low Yield of the Desired Quinoline-4-Carboxylic Acid
Symptoms:
-
The isolated yield of the purified product is consistently below expectations.
Potential Causes:
-
Incomplete Ring-Opening of Isatin: Insufficient base or reaction time for the initial hydrolysis of isatin will result in a lower concentration of the key intermediate.
-
Side Product Formation: The formation of aldol condensation products, regioisomers, or decarboxylated products will directly reduce the yield of the desired product.
-
Suboptimal Reaction Time: The reaction may not have reached completion.
-
Product Loss During Workup: The quinoline-4-carboxylic acid may be partially soluble in the workup solvents, or precipitation may be incomplete.
Solutions:
-
Ensure Complete Isatin Hydrolysis: Use a sufficient excess of a strong base and allow adequate time for the initial ring-opening, as indicated by a color change.[1][5]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion.[1] Experiment with the molar ratio of the carbonyl compound to isatin to find the optimal balance for your specific substrates.
-
Monitor Reaction Progress: Use TLC to determine the optimal reaction time and ensure the reaction has gone to completion.
-
Careful pH Adjustment During Workup: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to ensure complete precipitation. Cooling the mixture in an ice bath can also improve the recovery of the product.
Issue 3: Formation of a Mixture of Regioisomers
Symptoms:
-
When using an unsymmetrical ketone (e.g., methyl ethyl ketone), spectroscopic analysis (such as 1H NMR) of the product indicates the presence of more than one isomeric quinoline.
Potential Causes:
-
Reaction at Different α-Methylene Groups: An unsymmetrical ketone can form two different enolates, each of which can react with the isatinate intermediate, leading to the formation of two different quinoline-4-carboxylic acid isomers.
Solutions:
-
Choice of Carbonyl Compound: If a single regioisomer is required, it is best to use a symmetrical ketone or a ketone with only one enolizable α-methylene group.
-
Chromatographic Separation: If a mixture of isomers is formed, they will likely need to be separated by column chromatography, which can be challenging due to their similar polarities.
-
Consider Alternative Synthetic Routes: For the synthesis of a specific regioisomer, alternative quinoline syntheses, such as the Friedländer synthesis, might offer better regiocontrol depending on the available starting materials.
Data Presentation
The following table summarizes the qualitative effects of various reaction parameters on the formation of side products in the Pfitzinger synthesis.
| Parameter | Effect on Aldol Self-Condensation | Effect on Regioisomer Formation (with unsymmetrical ketones) | Effect on Decarboxylation | Recommendation for Minimizing Side Products |
| Reaction Temperature | Increases significantly with higher temperatures. | Generally has a minor effect on the ratio. | Increases at higher temperatures. | Use the lowest temperature that allows for a reasonable reaction rate. |
| Base Concentration | Higher concentrations can increase the rate. | Generally has a minor effect on the ratio. | Can promote decarboxylation at high temperatures. | Use a sufficient excess to ensure isatin ring-opening, but avoid overly concentrated solutions. |
| Order of Reagent Addition | Significantly reduced by pre-forming the isatinate salt before adding the carbonyl compound. | No significant effect. | No direct effect. | Always add the carbonyl compound to the pre-formed isatinate solution. |
| Carbonyl Compound Structure | More problematic with aldehydes and highly enolizable ketones. | The primary determinant of regioisomer formation. | No direct effect. | Choose symmetrical ketones or those with a single α-methylene group if possible. |
| Reaction Time | Longer times at high temperatures can increase tar formation. | No significant effect. | Can increase with prolonged heating. | Monitor the reaction by TLC and stop when the starting material is consumed. |
Experimental Protocols
Optimized Protocol for the Synthesis of 2,3-Dimethylquinoline-4-carboxylic Acid from Isatin and Methyl Ethyl Ketone
This protocol is designed to minimize the formation of tarry byproducts and improve the yield of the desired product.
Materials:
-
Isatin
-
Methyl ethyl ketone (2-butanone)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
Procedure:
-
Preparation of the Isatinate Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of potassium hydroxide in a mixture of 50 mL of 95% ethanol and 10 mL of water. To this basic solution, add 5.0 g of isatin. Stir the mixture at room temperature. The color of the solution will change from a deep orange/red to a light brown or yellow, indicating the formation of the potassium salt of isatinic acid. This may take up to an hour.
-
Addition of the Carbonyl Compound: Once the color change is complete, add a 1.5 molar excess of methyl ethyl ketone to the reaction mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of isatin), allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation.
-
Extraction of Impurities: To the remaining aqueous solution, add 50 mL of water and transfer the mixture to a separatory funnel. Wash the aqueous layer with 2 x 30 mL of diethyl ether to remove any unreacted methyl ethyl ketone and other non-acidic impurities.
-
Precipitation of the Product: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~3-4). A precipitate of 2,3-dimethylquinoline-4-carboxylic acid will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 2,3-dimethylquinoline-4-carboxylic acid.
Visualizations
Caption: Pfitzinger synthesis pathway and common side reactions.
Caption: Troubleshooting workflow for the Pfitzinger synthesis.
References
Overcoming low yields in the Doebner reaction with electron-withdrawing groups
Welcome to the Technical Support Center for the Doebner Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the synthesis of quinoline-4-carboxylic acids, particularly when working with challenging substrates.
Frequently Asked Questions (FAQs)
Q1: What is the Doebner reaction and why is it important?
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize 2-substituted quinoline-4-carboxylic acids.[1][2] This reaction is highly valuable in medicinal chemistry and drug development as the quinoline core is a key structural motif in many pharmaceuticals.[1]
Q2: I am observing very low yields with an aniline that has an electron-withdrawing group (e.g., -NO₂, -CF₃, -CN). Why is this happening?
Anilines bearing strong electron-withdrawing groups exhibit reduced nucleophilicity.[1] This decreased reactivity of the nitrogen atom's lone pair of electrons leads to a sluggish reaction, often resulting in low yields under conventional Doebner reaction conditions.[1][3]
Q3: What is the "Doebner hydrogen-transfer reaction" and how can it improve my yields?
The Doebner hydrogen-transfer reaction is a modified protocol specifically developed to address the low yields observed with electron-deficient anilines.[3] In this modified reaction, an imine formed in situ from the aniline and aldehyde acts as a hydrogen acceptor (an oxidant) for the dihydroquinoline intermediate, facilitating its conversion to the final quinoline product and thereby improving the overall yield.[3][4]
Q4: What are the most common side products in the Doebner reaction with electron-withdrawing groups?
A common side product is the corresponding N-benzylamine, which is formed by the reduction of the intermediate imine. This side reaction consumes the imine and the dihydroquinoline intermediate, thus reducing the yield of the desired quinoline-4-carboxylic acid.[3] Additionally, as with many acid-catalyzed reactions involving aldehydes, tar and polymer formation can occur, especially at elevated temperatures.
Q5: Can I use substituted benzaldehydes in this reaction?
Yes, the Doebner reaction is compatible with a wide range of substituted aromatic and aliphatic aldehydes.[1][5] The electronic nature of the substituents on the benzaldehyde generally has a minimal effect on the outcome of the Doebner hydrogen-transfer reaction.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Doebner reaction experiments.
| Issue | Potential Cause | Recommended Solution |
| Low to No Yield | 1. Unsuitable Reaction Conditions for Electron-Deficient Aniline: Conventional methods (e.g., refluxing in ethanol) are often ineffective for anilines with electron-withdrawing groups.[3] | Adopt the Doebner Hydrogen-Transfer Protocol: This modified procedure is optimized for electron-deficient substrates.[3] (See Experimental Protocols section for details). |
| 2. Inappropriate Catalyst: The choice of acid catalyst is critical for reaction efficiency.[1] | Use a Lewis Acid Catalyst: Boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF) are effective catalysts for the hydrogen-transfer modification.[3] | |
| 3. Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion and side product formation. | Optimize Reactant Ratios: In the hydrogen-transfer protocol, using an excess of the aniline and aldehyde relative to pyruvic acid can improve yields by ensuring sufficient imine is present to act as the oxidant.[3] | |
| Formation of N-benzylamine Side Product | Inefficient Oxidation of the Dihydroquinoline Intermediate: In the absence of an efficient oxidant, the dihydroquinoline intermediate may reduce the imine, leading to the N-benzylamine byproduct. | Utilize the Doebner Hydrogen-Transfer Reaction: This method is designed to facilitate the oxidation of the dihydroquinoline by the in-situ generated imine, minimizing the formation of the reduced byproduct.[3][4] |
| Tar/Polymer Formation | High Reaction Temperature: Elevated temperatures can promote the polymerization of the aldehyde and other reaction components. | Maintain Optimal Temperature: The Doebner hydrogen-transfer reaction is typically conducted at a moderate temperature (e.g., 65 °C).[3] Avoid excessive heating. |
| Difficulty in Product Purification | Presence of Unreacted Starting Materials and Byproducts: The crude product may be contaminated with unreacted aniline, aldehyde, and the N-benzylamine byproduct. | Follow a Standard Work-up and Purification Procedure: After the reaction, a standard work-up involving extraction and washing should be performed. The final product can be purified by recrystallization or column chromatography. (See Experimental Protocols section for a detailed work-up procedure). |
Data Presentation
The following tables summarize the yields obtained for the synthesis of quinoline-4-carboxylic acids from anilines with electron-withdrawing groups using the optimized Doebner hydrogen-transfer reaction.
Table 1: Doebner Hydrogen-Transfer Reaction with Electron-Deficient Anilines and Benzaldehyde
| Aniline Substituent | Product | Yield (%) |
| 4-CF₃ | 2-Phenyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 85 |
| 4-CN | 6-Cyano-2-phenylquinoline-4-carboxylic acid | 82 |
| 4-NO₂ | 6-Nitro-2-phenylquinoline-4-carboxylic acid | 75 |
| 3-CF₃ | 2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid | 88 |
| 3-NO₂ | 7-Nitro-2-phenylquinoline-4-carboxylic acid | 80 |
Data sourced from a study on the Doebner hydrogen-transfer reaction, which reported high yields for various electron-deficient anilines.[3][5]
Table 2: Doebner Hydrogen-Transfer Reaction with 4-(Trifluoromethyl)aniline and Various Aldehydes
| Aldehyde | Product | Yield (%) |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-6-(trifluoromethyl)quinoline-4-carboxylic acid | 87 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-(trifluoromethyl)quinoline-4-carboxylic acid | 84 |
| 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-6-(trifluoromethyl)quinoline-4-carboxylic acid | 80 |
| Pivalaldehyde | 2-tert-Butyl-6-(trifluoromethyl)quinoline-4-carboxylic acid | 78 |
This table demonstrates the versatility of the Doebner hydrogen-transfer reaction with different aldehydes.[5]
Experimental Protocols
Doebner Hydrogen-Transfer Reaction for Anilines with Electron-Withdrawing Groups
This protocol is adapted from a published procedure and is effective for a range of electron-deficient anilines.[3]
Materials:
-
Substituted Aniline (1.8 mmol)
-
Substituted Aldehyde (2.0 mmol)
-
Pyruvic Acid (0.6 mmol)
-
Boron trifluoride-tetrahydrofuran complex (BF₃·THF) (0.9 mmol, 0.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Proposed mechanism of the Doebner reaction.
Caption: Troubleshooting workflow for low yields.
References
Technical Support Center: Ester Hydrolysis of Quinoline Carboxylic Acids
Welcome to the technical support center for challenges in the ester hydrolysis of quinoline carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of ester hydrolysis of quinoline carboxylic acids?
The primary goal is to convert a quinoline carboxylic acid ester into its corresponding carboxylic acid. This is a crucial step in synthetic organic chemistry, particularly in pharmaceutical development, where the carboxylic acid moiety is often a key functional group for biological activity or for further synthetic modifications.
Q2: What are the principal methods for hydrolyzing these esters?
There are two main approaches for ester hydrolysis:
-
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a dilute acid (e.g., HCl, H₂SO₄) and an excess of water.[1][2] The reaction is reversible, so a large excess of water is used to drive the equilibrium towards the products.[1][2][3]
-
Base-Promoted Hydrolysis (Saponification): This is the more common method, where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), typically in a mixture of water and an organic co-solvent like THF or methanol.[1][2][4] This reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt.[3][4]
Q3: Why can the hydrolysis of quinoline-based esters be particularly challenging?
The quinoline ring system introduces specific challenges not always present with simpler aliphatic or aromatic esters:
-
Steric Hindrance: Substituents on the quinoline ring, especially near the ester group, can sterically hinder the approach of the nucleophile (water or hydroxide), slowing down the reaction.
-
Electronic Effects: The electron-withdrawing nature of the nitrogen-containing ring can influence the reactivity of the carbonyl group.
-
Side Reactions: The quinoline nucleus itself can be susceptible to side reactions under harsh acidic or basic conditions, leading to impurities.
-
Solubility Issues: Both the starting ester and the resulting carboxylic acid may have poor solubility in common solvent systems, leading to heterogeneous mixtures and incomplete reactions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the hydrolysis of quinoline carboxylic acid esters.
Problem: Incomplete Reaction or Low Yield
Q: My hydrolysis reaction is stalled or giving a very low yield of the carboxylic acid. What are the potential causes and solutions?
A: Incomplete hydrolysis is a common issue. Several factors could be responsible:
-
Insufficient Reaction Time or Temperature: Some sterically hindered esters require prolonged heating or higher temperatures to hydrolyze completely. Monitor the reaction by TLC or LCMS to determine the optimal reaction time.
-
Poor Solubility: If the starting ester is not fully dissolved, the reaction rate will be significantly reduced. Try adding a co-solvent like THF or dioxane to create a homogeneous solution.[1]
-
Reversibility (Acid-Catalysis): In acid-catalyzed hydrolysis, the reaction is in equilibrium.[2][3] Ensure a large excess of water is present to push the reaction towards the product.
-
Base Stoichiometry (Saponification): For saponification, ensure at least one full equivalent of base is used. For stubborn esters, using an excess of base (e.g., 3-6 equivalents) can improve the reaction rate and yield.[5]
Problem: Side Reactions and Impurity Formation
Q: I'm observing an unexpected side product in my reaction mixture. What could it be?
A: The choice of solvent and reaction conditions can lead to specific side reactions:
-
Transesterification: If you use an alcohol (e.g., methanol, ethanol) as a co-solvent in a base-promoted hydrolysis, you risk transesterification, where the original ester is converted to the methyl or ethyl ester, respectively.[5] If this is observed, switch to a non-alcoholic co-solvent like THF or dioxane.
-
Degradation of the Quinoline Ring: The quinoline ring system is generally stable, but harsh conditions (very high temperatures or concentrated acid/base) can sometimes lead to degradation or other unwanted reactions on the ring itself. If you suspect degradation, try using milder conditions, such as LiOH instead of NaOH, or running the reaction at a lower temperature for a longer period.
Problem: Difficult Work-up and Purification
Q: After my base-promoted hydrolysis, I'm struggling to isolate the pure carboxylic acid. What is the correct procedure?
A: The work-up for saponification is critical for isolating the final product.
-
Removal of Organic Solvent: After the reaction is complete, remove the organic co-solvent (e.g., THF, MeOH) under reduced pressure.
-
Acidification: Dissolve the remaining aqueous residue in water and cool it in an ice bath. Slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the pH is acidic (typically pH 2-3). The quinoline carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid with cold water to remove any inorganic salts.
-
Purification: If the product is still impure, it can often be purified by recrystallization from a suitable solvent (e.g., ethanol, DMF, or mixtures with water) or by column chromatography.[6][7]
Data Presentation
Table 1: Comparison of Acid-Catalyzed vs. Base-Promoted Hydrolysis Conditions
| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |
| Reagents | Dilute strong acid (e.g., H₂SO₄, HCl)[2] | Strong base (e.g., NaOH, KOH, LiOH)[1][4] |
| Mechanism | Reversible equilibrium[1][3] | Irreversible; forms a carboxylate salt[2][4] |
| Solvents | Water (in large excess)[1] | Water with an organic co-solvent (e.g., THF, MeOH, EtOH)[1] |
| Temperature | Typically requires heating (reflux)[2] | Can often proceed at room temperature, but heating may be required[5] |
| Pros | Simple reagent setup. | Irreversible and generally goes to completion; products are easier to separate.[2] |
| Cons | Reversible nature can lead to incomplete conversion[3]; requires harsh conditions. | Risk of transesterification with alcohol solvents[5]; sensitive functional groups may not be compatible. |
| Work-up | Extraction of the carboxylic acid. | Acidification to precipitate the carboxylic acid from its salt.[4] |
Experimental Protocols
Protocol 1: General Procedure for Base-Promoted Hydrolysis (Saponification)
-
Dissolution: Dissolve the quinoline carboxylic acid ester (1.0 eq) in a suitable solvent mixture, such as THF:H₂O (1:1).
-
Addition of Base: Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq) in water to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (THF).
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add 1M HCl dropwise with vigorous stirring until the pH of the solution is ~2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold deionized water and dry under vacuum. If necessary, recrystallize the crude product from an appropriate solvent.
Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis
-
Reaction Setup: Combine the quinoline carboxylic acid ester (1.0 eq) with an excess of dilute aqueous acid (e.g., 6M H₂SO₄ or HCl).
-
Heating: Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LCMS. Due to the reversible nature, the reaction may not go to completion.
-
Work-up: After cooling to room temperature, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the saponification of a quinoline ester.
Caption: Troubleshooting decision tree for low yield in ester hydrolysis.
References
- 1. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-methylquinoline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Amino-2-methylquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important quinoline derivative.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a two-stage approach. The first stage is the synthesis of the quinoline core, specifically 2-methylquinoline-6-carboxylic acid. A subsequent stage then introduces the amino group at the 4-position. The Doebner-von Miller reaction is a suitable method for the initial quinoline ring formation.
Q2: Which starting materials are required for the Doebner-von Miller synthesis of the 2-methylquinoline-6-carboxylic acid intermediate?
For the Doebner-von Miller synthesis of 2-methylquinoline-6-carboxylic acid, the key starting materials are 4-aminobenzoic acid and an α,β-unsaturated carbonyl compound like crotonaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[1][2][3]
Q3: How can the 4-amino group be introduced onto the 2-methylquinoline-6-carboxylic acid core?
There are two primary methods for introducing the amino group at the 4-position:
-
From a 4-hydroxy intermediate: If the quinoline synthesis yields 4-hydroxy-2-methylquinoline-6-carboxylic acid (e.g., via a Gould-Jacobs type reaction), this intermediate can be converted to the 4-amino derivative.[4][5] This often involves a two-step process of chlorination to the 4-chloro derivative followed by nucleophilic aromatic substitution with an amine source.
-
From a 4-chloro intermediate: Direct synthesis of 4-chloro-2-methylquinoline-6-carboxylic acid allows for subsequent amination. This can be achieved through nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent.[6][7] Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed for this transformation.[8][9]
Q4: Are there any known challenges with the stability of the carboxylic acid group during the synthesis?
Yes, under harsh acidic or basic conditions and high temperatures, decarboxylation of the quinoline-4-carboxylic acid can be a competing side reaction.[10] Careful control of the reaction conditions, particularly temperature and reaction time, is crucial to minimize this undesired outcome.
Troubleshooting Guides
Part 1: Synthesis of 2-Methylquinoline-6-carboxylic Acid via Doebner-von Miller Reaction
This section addresses common issues encountered during the formation of the quinoline ring system.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of Quinoline Product | Incomplete reaction. | - Increase reaction temperature gradually.- Extend the reaction time.- Optimize the catalyst loading (e.g., HCl, ZnCl2).[1] |
| Polymerization of crotonaldehyde. | - Add the crotonaldehyde solution dropwise to the heated reaction mixture to maintain a low concentration.[11]- Consider a two-phase system to sequester the aldehyde.[3] | |
| Side reactions due to harsh acidic conditions. | - Use a milder Lewis acid catalyst (e.g., tin tetrachloride, scandium(III) triflate).[2]- Titrate the acid catalyst to find the optimal concentration. | |
| Formation of Tar-like Byproducts | Vigorous, exothermic reaction. | - Ensure efficient stirring and cooling during the initial stages of the reaction.- Add the acid catalyst slowly and in a controlled manner. |
| Decomposition of starting materials or product at high temperatures. | - Optimize the reaction temperature; avoid excessive heating.[11]- Use a high-boiling inert solvent for better temperature control. | |
| Difficulty in Product Isolation | Product is complexed with the catalyst (e.g., ZnCl2). | - After the reaction, basify the mixture with a suitable base (e.g., slaked lime, NaOH) to break the complex and precipitate the free quinoline.[1] |
| Product is soluble in the aqueous layer after workup. | - Extract the aqueous layer with a suitable organic solvent like chloroform or ethyl acetate.[1] |
Part 2: Introduction of the 4-Amino Group
This section focuses on the challenges of converting the quinoline intermediate to the final 4-amino product.
Scenario A: Conversion from 4-Hydroxy-2-methylquinoline-6-carboxylic acid
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield of 4-Chloro Intermediate | Incomplete chlorination. | - Use a stronger chlorinating agent (e.g., POCl3 with PCl5).- Increase the reaction temperature and/or time. |
| Hydrolysis of the 4-chloro intermediate back to the 4-hydroxy compound. | - Ensure strictly anhydrous reaction conditions.[12] | |
| Low Yield of 4-Amino Product | Incomplete amination of the 4-chloro intermediate. | - Increase the concentration of the amine source.- Use a catalyst such as p-toluenesulfonic acid (TsOH) with microwave heating to accelerate the reaction.[6]- Consider a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) for higher efficiency.[8][13] |
| Side reactions with the carboxylic acid group. | - Protect the carboxylic acid group as an ester before amination and deprotect it in the final step. |
Scenario B: Direct Amination of a 4-Chloro Intermediate
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Reactivity of the 4-Chloroquinoline | Insufficient activation of the chloro group. | - The electron-withdrawing nature of the quinoline nitrogen generally activates the 4-position for SNAr.[7] However, if reactivity is low, consider more forcing conditions (higher temperature, longer reaction time). |
| Steric hindrance from the 2-methyl group. | - While generally not a major issue for the 4-position, optimizing the solvent and temperature can help overcome minor steric effects. | |
| Formation of Byproducts | Reaction with the solvent (e.g., amide solvents). | - Be aware that some amide solvents can act as aminating agents at high temperatures.[6]- Choose an inert solvent for the amination reaction. |
| Dimerization or polymerization. | - Control the reaction temperature and concentration of reactants. | |
| Use of Ammonia as Nucleophile is Difficult | Gaseous nature and poor solubility of ammonia. | - Use an ammonia equivalent such as formamide or a silylamide, which can generate ammonia in situ.[6][8]- Employ a sealed reaction vessel to maintain ammonia pressure. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline-6-carboxylic acid (via Doebner-von Miller Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-aminobenzoic acid (1.0 eq) in a suitable acidic medium (e.g., 6 M hydrochloric acid).
-
Reactant Addition: Heat the mixture to reflux. Slowly add crotonaldehyde (1.2 eq), dissolved in an appropriate solvent like toluene, dropwise to the refluxing solution over 1-2 hours.[11]
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated solution of a base (e.g., sodium hydroxide) until the pH is basic.
-
Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product from the aqueous layer using an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound from 4-Chloro-2-methylquinoline-6-carboxylic acid
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-chloro-2-methylquinoline-6-carboxylic acid (1.0 eq), a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonia equivalent), and a catalytic amount of p-toluenesulfonic acid (TsOH).[6]
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor to approximately 120°C for 1 hour.[6]
-
Work-up: After cooling, the reaction mixture can be diluted with water and the pH adjusted to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-Substituted-amino-2-methylquinolines
| Entry | Amine | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Various amines | TsOH | 120 | 1 | 55-89 | [6] |
| 2 | Amine/Amide | - | Reflux | Overnight | 28-93 | [6] |
Note: The yields reported are for the amination of 4-chloro-2-methylquinoline and related derivatives, and serve as a general guideline.
Visualizations
Logical Workflow for the Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 4-Amino-2-methylquinoline-6-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Amino-2-methylquinoline-6-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | The chosen solvent system is not optimal, leading to co-precipitation of impurities. | - Experiment with different solvent systems. Ethanol/water or methanol/water mixtures can be effective for compounds with both polar (carboxylic acid, amine) and non-polar (quinoline ring) functionalities.[1] - Try a multi-solvent recrystallization. Dissolve the compound in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity appears, then heat to redissolve and cool slowly. |
| The cooling process is too rapid, trapping impurities within the crystals. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Avoid agitating the solution during the initial phase of crystal growth. | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute or its impurities. | - Select a solvent with a lower boiling point. - Use a larger volume of solvent to ensure the compound remains dissolved at a lower temperature. |
| The presence of significant amounts of impurities can lower the melting point of the mixture. | - Perform a preliminary purification step, such as a wash with a suitable solvent or a quick filtration through a silica plug, before recrystallization. | |
| Poor Separation in Column Chromatography | The compound is streaking on the silica gel column due to the basicity of the amino group and the acidity of the carboxylic acid group. | - Add a small amount of acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group.[2][3] - Alternatively, for reverse-phase chromatography, adding a modifier like trifluoroacetic acid (TFA) can improve peak shape.[2][4] |
| The polarity of the eluent is not optimized for separating the target compound from impurities. | - Systematically vary the eluent polarity. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.[2] | |
| Low Recovery from Column Chromatography | The compound is irreversibly adsorbing to the stationary phase. | - For silica gel chromatography, deactivating the silica with a small amount of a polar solvent like methanol before packing the column can help. - Consider using a different stationary phase, such as alumina or a C18-functionalized silica for reverse-phase chromatography.[4] |
| Presence of Starting Materials or Reaction Intermediates | The synthesis reaction did not go to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup. - Optimize reaction conditions (e.g., temperature, reaction time, catalyst loading) to drive the reaction to completion. |
| Incomplete removal during workup. | - Employ an acid-base extraction to separate the amphoteric product from non-polar starting materials or intermediates. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis and purification of this compound?
A1: Common impurities may arise from the starting materials or side reactions during synthesis, which is often a variation of the Doebner-von Miller reaction.[5][6][7] Potential impurities include:
-
Unreacted starting materials (e.g., the corresponding aminobenzoic acid).
-
Side-products from polymerization of α,β-unsaturated carbonyl compounds used in the synthesis.[6]
-
Isomeric quinoline derivatives formed due to different cyclization pathways.
-
Byproducts from the acid catalyst used in the reaction.[5]
Q2: What is a good starting point for developing a recrystallization protocol?
A2: Given the presence of both a carboxylic acid and an amino group, polar protic solvents are a good starting point. A trial-and-error approach with small amounts of the crude product is recommended. Good solvent systems to investigate include:
-
Ethanol
-
Methanol
-
Ethanol/Water mixtures
-
Methanol/Water mixtures
-
Acetic Acid/Water mixtures
Carboxylic acids, in general, show good solubility in alcohols and can often be precipitated by the addition of water.[1]
Q3: How can I effectively use column chromatography for a compound with both acidic and basic functional groups?
A3: The zwitterionic nature of your compound at certain pH values can make it challenging to purify by normal-phase (silica gel) chromatography. Here are two common approaches:
-
Normal-Phase Chromatography with Eluent Modifier: Add a small percentage of a volatile acid like acetic acid or formic acid (e.g., 0.5-2%) to your eluent system (e.g., DCM/Methanol). This will protonate the amino group and keep the carboxylic acid in its neutral form, reducing streaking and improving separation.[2][3]
-
Reverse-Phase Chromatography (RPC): This is often a better choice for polar and ionizable compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide excellent separation.[4][8]
Q4: What is the expected solubility of this compound?
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar eluent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a polar solvent (e.g., methanol) containing 0.5% acetic acid. A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
The following table presents hypothetical data to illustrate the effectiveness of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Recrystallization (Ethanol/Water) | 85% | 97% | 75% |
| Recrystallization (Methanol) | 85% | 95% | 80% |
| Flash Chromatography (Silica, DCM/MeOH + 0.5% AcOH) | 85% | >99% | 60% |
| Reverse-Phase HPLC (C18, ACN/H₂O + 0.1% TFA) | 85% | >99% | 50% |
Visualizations
Caption: A decision workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purification challenges.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Separation of 4-Amino-2-methylquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Amino-2-Methylquinoline Derivatives in Solution
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-amino-2-methylquinoline derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 4-amino-2-methylquinoline derivatives in solution?
A1: The stability of 4-amino-2-methylquinoline derivatives in solution is primarily influenced by several factors:
-
pH: These compounds can be susceptible to hydrolysis under acidic or basic conditions. The 4-amino group's protonation state, which is pH-dependent, can significantly affect the molecule's electronic properties and stability.
-
Oxidation: The quinoline ring and the amino group can be prone to oxidation, which may be initiated by atmospheric oxygen, peroxides present in solvents, or exposure to certain metal ions.[1]
-
Light (Photodegradation): Exposure to light, particularly UV radiation, can lead to the degradation of these compounds.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[1]
Q2: How should I store stock solutions of 4-amino-2-methylquinoline derivatives to ensure their stability?
A2: To maintain the integrity of your stock solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, keep solutions at -20°C or -80°C. For short-term use, refrigeration at 2-8°C is often sufficient. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[2]
-
Light Protection: Store solutions in amber vials or wrap the container in aluminum foil to protect them from light.[1]
-
Inert Atmosphere: For highly sensitive derivatives, purging the solution with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[1]
-
Solvent Choice: Use high-purity, peroxide-free solvents.
Q3: What are the likely degradation products of 4-amino-2-methylquinoline derivatives?
A3: While specific degradation pathways are compound-dependent, common degradation products for 4-aminoquinolines under stress conditions include:
-
N-oxides: Oxidation of the quinoline ring nitrogen is a common degradation pathway.[1]
-
Hydroxylated derivatives: Oxidation can also lead to the formation of hydroxylated quinolines.[1]
-
Products of Hydrolysis: If the derivative contains hydrolyzable functional groups (e.g., esters, amides), these can be cleaved. For the core 4-amino-2-methylquinoline structure, hydrolysis of the amino group is less common but can occur under harsh acidic or basic conditions, potentially leading to the corresponding 4-hydroxyquinoline derivative.
-
Photodegradation Products: Photodegradation can result in complex mixtures of products, including hydroxylated species and potentially ring-opened products with prolonged exposure.[1] A study on bedaquiline, a diarylquinoline, showed that photolytic stress led to degradation products related to the side chains.[3]
Q4: How does the substitution on the quinoline ring affect the stability of 4-amino-2-methylquinoline derivatives?
A4: The nature and position of substituents on the quinoline ring can significantly impact stability. Electron-donating groups, such as the methyl group at the 2-position, can increase the electron density of the ring system, potentially making it more susceptible to oxidation.[1] Conversely, electron-withdrawing groups might decrease susceptibility to oxidation but could increase the likelihood of nucleophilic attack.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[2] |
| Instability in assay medium | Perform a time-course experiment to assess the stability of the compound in your specific assay buffer or cell culture medium at the working concentration and temperature. Analyze samples at different time points by HPLC to quantify the remaining parent compound. |
| Precipitation in aqueous buffer | Visually inspect for precipitation after diluting the DMSO stock solution. If precipitation occurs, try lowering the stock concentration, performing serial dilutions, or using a co-solvent if compatible with the assay.[2] |
| Interaction with assay components | Investigate potential interactions with components in your assay medium, such as proteins or reducing agents, which might affect the compound's stability. |
Issue 2: Appearance of unknown peaks in HPLC chromatograms of stability samples.
| Possible Cause | Troubleshooting Steps |
| Compound degradation | This is the most likely cause. The new peaks represent degradation products. Proceed with forced degradation studies to systematically identify the degradation pathways. |
| Contamination | Ensure all solvents, reagents, and vials are clean and of high purity. Inject a blank (solvent) to rule out system contamination. |
| Interaction with excipients (for formulated products) | If working with a formulation, perform compatibility studies with individual excipients to identify any interactions leading to degradation. |
Issue 3: Change in color or physical appearance of the solution.
| Possible Cause | Troubleshooting Steps |
| Oxidation | The formation of colored byproducts is often indicative of oxidation.[4] Store the solution under an inert atmosphere and protect it from air.[1] |
| Photodegradation | If the solution has been exposed to light, the color change may be due to photodegradation. Ensure solutions are always protected from light.[1] |
Quantitative Data on Stability
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Room temperature to 80°C[5] | Hydrolysis of susceptible groups, potential demethylation.[3] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Room temperature to 80°C[5] | Hydrolysis of susceptible groups. |
| Oxidation | 3-30% H₂O₂, Room temperature[6] | N-oxides, hydroxylated derivatives.[1][7] |
| Thermal Degradation | 60-80°C (in solution or solid state)[6] | Various thermal decomposition products. |
| Photodegradation | Exposure to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy[8][9] | Photolytic products, often hydroxylated or ring-cleaved compounds.[1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method Development for a 4-Amino-2-Methylquinoline Derivative
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for specific derivatives.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
High-purity water (e.g., Milli-Q).
-
Buffers (e.g., phosphate or formate buffers).
-
Acids (e.g., formic acid, HCl) and bases (e.g., NaOH).
-
Hydrogen peroxide (30%).
-
Photostability chamber.
-
Temperature-controlled oven.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution: Prepare a 1 mg/mL stock solution of the 4-amino-2-methylquinoline derivative in a suitable solvent (e.g., DMSO or diluent). Further dilute to a working concentration of approximately 0.1 mg/mL with the diluent.
3. Forced Degradation (Stress Testing):
-
Prepare separate solutions of the derivative (e.g., 0.1 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.[8][9]
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize if necessary, and dilute to the working concentration with the diluent before HPLC analysis.
4. Chromatographic Conditions (Starting Point):
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution of Mobile Phase A and B.
-
Example Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., determined from the UV spectrum of the parent compound) and use PDA to detect all degradation products.
-
Injection Volume: 10 µL.
5. Method Development and Validation:
-
Analyze the stressed samples. The goal is to achieve baseline separation of the parent peak from all degradation product peaks.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters as needed to improve resolution.
-
Use the PDA detector to assess peak purity of the parent compound in the stressed samples.
-
Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting DHODH Inhibition Assays with Quinoline Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with Dihydroorotate Dehydrogenase (DHODH) inhibition assays, particularly when working with quinoline-based compounds. Quinolines are a prevalent scaffold in drug discovery but can present unique experimental challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is DHODH and why is it a therapeutic target?
A1: Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[3] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[4][5] Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for pyrimidines, making them particularly sensitive to DHODH inhibition.[3][6] Therefore, DHODH is a validated therapeutic target for cancer, autoimmune diseases, and viral infections.[4][7]
Q2: How do DHODH inhibitors function?
A2: DHODH inhibitors block the enzyme's activity, typically by binding to its active site or the ubiquinone-binding site.[6] This blockage prevents the synthesis of orotate, leading to the depletion of the pyrimidine nucleotide pool.[5][6] The resulting shortage of essential building blocks for DNA and RNA synthesis suppresses cell proliferation and can induce cell cycle arrest or apoptosis.[3][6]
Q3: Why can quinoline compounds be problematic in biological assays?
A3: Quinoline-based compounds can be challenging in biological assays for several reasons:
-
Solubility Issues: Quinolines are often hydrophobic and can have low solubility in aqueous assay buffers, leading to precipitation.[8][9] This reduces the effective concentration of the compound and can lead to inaccurate results.[10]
-
Autofluorescence: The aromatic ring system of quinoline can absorb and emit light, causing autofluorescence.[11][12] This intrinsic fluorescence can interfere with fluorescence-based assays, leading to high background signals and false-positive results.[11]
-
Pan-Assay Interference Compounds (PAINS): Some quinoline derivatives have been identified as PAINS, which are compounds that appear as hits in multiple, unrelated high-throughput screens.[13] This promiscuous activity is often due to non-specific mechanisms like chemical reactivity or aggregation, rather than specific binding to the target protein.[13]
-
DNA Intercalation: Certain quinoline-based compounds have been shown to intercalate into DNA, which can inhibit a wide range of enzymes that interact with nucleic acids, leading to off-target effects.[14][15][16]
Q4: How can I determine if my quinoline compound is causing assay interference?
A4: To check for interference, run control experiments. To assess autofluorescence, measure the fluorescence of your compound in the assay buffer without any other assay components (like the enzyme or fluorescent probe).[11] To check for other non-specific interference, you can perform a counterscreen using an unrelated assay. The appearance of activity in multiple, unrelated assays is a red flag for PAINS.[11]
Troubleshooting Guides
Issue 1: Compound Precipitation in Assay Buffer
Q: My quinoline compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A: This is a common problem for hydrophobic compounds. Here are several strategies to address it:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells, typically kept below 0.5% to avoid affecting enzyme activity.[17] However, for some compounds, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Use Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the final volume of aqueous buffer. Instead, perform serial dilutions in the assay buffer to gradually lower the compound and DMSO concentration.[9]
-
Check Compound Stability and Storage: Ensure your compound stock is stored correctly (typically at -20°C or -80°C) and has not degraded.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9][17]
-
Visually Inspect for Precipitation: Always visually inspect your assay plates for any signs of compound precipitation after addition.
Issue 2: High Background in Fluorescence-Based Assays
Q: I am observing a high background signal or my results are not reproducible in my fluorescence-based DHODH assay. Could my quinoline compound be autofluorescent?
A: Yes, the intrinsic fluorescence of quinoline compounds is a likely cause.[11]
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and your quinoline compound at various concentrations (without the enzyme or detection reagents). Measure the fluorescence at the same excitation/emission wavelengths used in your assay. This will quantify the compound's autofluorescence.[11]
-
Subtract Background Fluorescence: For each experimental well, subtract the corresponding fluorescence value from the compound-only control well.[11]
-
Switch to a Red-Shifted Fluorophore: Quinoline autofluorescence is often strongest in the blue-green spectral region. If possible, switch to an assay using a fluorophore that excites and emits at longer wavelengths (e.g., red or far-red, >600 nm) to minimize spectral overlap.[11]
-
Consider an Alternative Assay Format: If autofluorescence is insurmountable, switch to a different detection method, such as a colorimetric assay that monitors the reduction of 2,6-dichloroindophenol (DCIP) or a luminescence-based assay.[18]
Issue 3: Inconsistent IC50 Values Between Experiments
Q: The IC50 values for my quinoline inhibitor are highly variable. What are the potential causes?
A: High variability can stem from several factors related to the compound, reagents, or protocol.
-
Compound Instability: As mentioned, quinoline compounds can degrade if not stored properly. Aliquot your DMSO stock to avoid multiple freeze-thaw cycles.[9][17]
-
Reagent Variability: Ensure the quality and consistency of your reagents. Use the same batch of recombinant DHODH enzyme for a set of experiments, as activity can vary between lots. Prepare fresh substrate and cofactor solutions before each experiment.[17]
-
Inconsistent Incubation Times: Adhere strictly to the incubation times specified in your protocol.[19] Pre-incubating the enzyme with the inhibitor before adding the substrate is often necessary to allow for binding.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and prepare a master mix for the reaction components whenever possible.[19]
Issue 4: Confirming On-Target DHODH Inhibition in Cells
Q: How can I confirm that the anti-proliferative effects I see in my cell-based assay are specifically due to DHODH inhibition and not an off-target effect of my quinoline compound?
A: A uridine rescue experiment is the gold-standard method to confirm on-target DHODH inhibition.[17]
-
Principle: DHODH inhibition depletes the intracellular pool of pyrimidines. Cells can bypass this blockage by utilizing an alternative "salvage pathway" if an external source of pyrimidines, like uridine, is provided.[17][20]
-
Procedure: Treat your cells with your quinoline inhibitor in the presence and absence of supplemental uridine (e.g., 100 µM).
-
Interpretation: If the cytotoxic or anti-proliferative effects of your compound are reversed or "rescued" by the addition of uridine, it strongly indicates that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway, likely via DHODH.[20] If there is no rescue, the observed effects are likely due to an off-target mechanism.[17]
Data Presentation
Table 1: IC50 Values of Known DHODH Inhibitors for Reference
| Compound | IC50 (nM) against human DHODH | Reference(s) |
| BAY-2402234 | 0.42 | [21] |
| Brequinar | 2.1 - 5.2 | [21][22] |
| Teriflunomide | 24.5 | [21][22] |
| Leflunomide | >10,000 (Prodrug) | [21][22] |
| Compound 41 (Quinoline-based) | 9.71 | [23] |
| H-006 | 3.8 | [24] |
Experimental Protocols
Protocol: Colorimetric DHODH Enzyme Inhibition Assay (DCIP-based)
This assay measures DHODH activity by monitoring the inhibitor's effect on the rate of reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[24][25]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[24][25] Warm to room temperature before use.[19]
-
Recombinant Human DHODH: Dilute to a working concentration (e.g., 5-10 nM) in Assay Buffer. Keep on ice.
-
L-Dihydroorotic acid (DHO) Stock: Prepare a 10-50 mM stock solution in DMSO.
-
Coenzyme Q10 (CoQ10) Stock: Prepare a 10 mM stock solution in DMSO.
-
DCIP Stock: Prepare a 2.5 mM stock solution in Assay Buffer.
-
Test Compound: Prepare serial dilutions of your quinoline compound in 100% DMSO. Include a known inhibitor (e.g., Brequinar) as a positive control.
2. Assay Procedure (96-well plate format):
-
Add 2 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells of a 96-well plate.[22]
-
Prepare an enzyme mix containing recombinant DHODH, CoQ10 (final concentration e.g., 100 µM), and DCIP (final concentration e.g., 100-200 µM) in Assay Buffer.
-
Add 178 µL of the enzyme mix to each well.
-
Pre-incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[22][24][25]
-
Initiate the reaction by adding 20 µL of DHO (final concentration e.g., 500 µM) to each well.[22][24]
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader in kinetic mode.[22][24][25]
3. Data Analysis:
-
Calculate the initial reaction rate (velocity, Vmax) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.[22]
-
Normalize the rates to the vehicle control (DMSO, representing 0% inhibition) and a no-enzyme or fully inhibited control (representing 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).[25]
Mandatory Visualizations
Caption: The de novo pyrimidine synthesis pathway highlighting the central role of DHODH.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. papaininhibitor.com [papaininhibitor.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. benchchem.com [benchchem.com]
- 23. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
Managing poor solubility of 4-Amino-2-methylquinoline-6-carboxylic acid in assays
This guide provides researchers, scientists, and drug development professionals with essential information for managing the poor aqueous solubility of 4-Amino-2-methylquinoline-6-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating when I dilute my DMSO stock into aqueous assay buffer?
A1: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds and can be attributed to several factors:
-
Solvent Shock: This is the most frequent cause. The compound is highly soluble in a concentrated organic solvent stock (like 100% DMSO) but crashes out when rapidly transferred to a predominantly aqueous environment where its solubility is much lower.[1][2]
-
Exceeding Maximum Solubility: The final concentration of your compound in the assay buffer may be higher than its maximum thermodynamic or kinetic solubility in that specific medium.
-
pH of the Medium: this compound is an amphoteric molecule, meaning it has both an acidic group (carboxylic acid) and a basic group (amino). Its solubility is highly dependent on pH.[3][4][5] In buffers near its isoelectric point (the pH at which the net charge is zero), solubility will be at its minimum.
-
Buffer Composition: Components of your assay buffer, such as salts or proteins (like FBS in cell culture media), can interact with the compound and reduce its solubility.[2][6]
Q2: What is the best way to prepare a high-concentration stock solution?
A2: The recommended solvent for preparing a stock solution is anhydrous, high-purity Dimethyl Sulfoxide (DMSO).[2] Due to the compound's amphoteric nature, you can also prepare stocks in 0.1 M NaOH or 0.1 M HCl, which will form the more soluble sodium salt or hydrochloride salt, respectively. However, be mindful that this will alter the pH upon addition to your final assay buffer. See Protocol 1 for a detailed methodology.
Q3: How can I increase the solubility of the compound in my final aqueous assay medium?
A3: Several strategies can be employed to enhance aqueous solubility:[7][8]
-
pH Adjustment: The most effective method for this compound is likely pH modification. Increasing the pH (e.g., to >8) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Decreasing the pH (e.g., to <4) will protonate the amino group, forming a more soluble ammonium salt.[3][9] You must ensure the final pH is compatible with your assay system.
-
Use of Co-solvents: While the initial stock is in DMSO, maintaining a small percentage of a water-miscible organic solvent (a co-solvent) in the final assay medium can help.[8] Keep the final DMSO concentration as low as possible, typically below 0.5%, to avoid artifacts and cytotoxicity in cell-based assays.[1]
-
Inclusion Complexes: Using cyclodextrins can encapsulate the hydrophobic quinoline core, forming an inclusion complex that has greatly improved aqueous solubility.[7][10]
-
Surfactants: For non-cellular assays, a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) can help maintain solubility by forming micelles.[4][11]
Q4: My experimental results are inconsistent. Could this be related to solubility?
A4: Absolutely. Undetected micro-precipitation can lead to significant variability in results. If the compound is not fully dissolved, the actual concentration in solution (the effective concentration) will be lower and more variable than the nominal concentration you calculated.[1] It is crucial to visually inspect your solutions for any signs of precipitation (cloudiness, particulates) before and during the experiment.
Data Presentation
Illustrative Solubility Profile
| Solvent/Buffer System | pH | Temperature (°C) | Expected Solubility | Notes |
| Deionized Water | ~7.0 | 25 | Very Low (<0.1 mg/mL) | Close to the isoelectric point, minimal solubility. |
| 100% DMSO | N/A | 25 | High (>50 mg/mL) | Suitable for high-concentration stock solutions. |
| 100% Ethanol | N/A | 25 | Moderate | Can be used as a co-solvent. |
| 0.1 M HCl | 1.0 | 25 | High | Forms the soluble hydrochloride salt. |
| 0.1 M NaOH | 13.0 | 25 | High | Forms the soluble sodium carboxylate salt. |
| PBS (Phosphate Buffered Saline) | 7.4 | 25 | Very Low | Prone to precipitation, especially at high concentrations. |
| Cell Culture Medium + 10% FBS | 7.2 - 7.4 | 37 | Low | Protein binding may slightly improve solubility over PBS, but precipitation is still a high risk.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Use an anhydrous, cell-culture grade DMSO to avoid introducing moisture, which can reduce the solubility of hydrophobic compounds.[2]
-
Calculation: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 202.21 g/mol ), weigh out 2.02 mg of the compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO (e.g., 1 mL).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or warm the solution gently to 37°C.
-
Filtration: Once fully dissolved, filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][6] Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the practical concentration limit before precipitation occurs in your specific buffer.
-
Prepare Compound Plate: In a 96-well plate, prepare a 2-fold serial dilution of your high-concentration DMSO stock solution (e.g., from 10 mM).
-
Prepare Assay Buffer: Pre-warm your target aqueous assay buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).[1]
-
Dilution Step: Add a large volume of the pre-warmed buffer (e.g., 198 µL) to the wells of a new clear, flat-bottom 96-well plate.
-
Initiate Test: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from your compound dilution plate into the buffer plate. This creates a 1:100 dilution, minimizing solvent shock. Mix immediately.
-
Incubation & Measurement: Immediately place the plate into a plate reader capable of measuring turbidity (nephelometry) or light scattering at a wavelength like 620 nm. Take readings every 5 minutes for 1-2 hours.
-
Analysis: The concentration at which you observe a significant increase in turbidity over the buffer-only control is your kinetic solubility limit under those conditions.
Visualizations
Logical & Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Structural Confirmation of 4-Amino-2-methylquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required to confirm the chemical structure of 4-Amino-2-methylquinoline-6-carboxylic acid. It includes a comparison with a structurally related alternative, detailed experimental protocols, and a logical workflow for structural elucidation.
Structural Confirmation and Comparison
The definitive structure of this compound is characterized by a quinoline core substituted with a methyl group at position 2, an amino group at position 4, and a carboxylic acid group at position 6. The molecular formula is C11H10N2O2, and its CAS number is 99984-73-3.[1][2]
For comparative purposes, we will use 2-Methylquinoline-6-carboxylic acid as an alternative compound. This molecule shares the same core structure and two of the substituents, differing only by the absence of the amino group at the 4-position. This comparison allows for a clear illustration of the influence of the amino group on the spectroscopic data.
Data Presentation: Spectroscopic Analysis
The following table summarizes the expected and experimentally observed spectroscopic data for this compound and 2-Methylquinoline-6-carboxylic acid.
| Spectroscopic Data | This compound (Expected) | 2-Methylquinoline-6-carboxylic acid (Observed) |
| ¹H NMR | Proton (Position): - CH₃ (2): ~2.5 ppm (s)- H (3): ~6.5 ppm (s)- H (5): ~8.5 ppm (d)- H (7): ~8.0 ppm (dd)- H (8): ~7.8 ppm (d)- NH₂ (4): ~5.5 ppm (br s)- COOH (6): ~13.0 ppm (br s) | Proton (Position): - CH₃ (2): ~2.7 ppm (s)- H (3): ~7.4 ppm (d)- H (4): ~8.1 ppm (d)- H (5): ~8.8 ppm (d)- H (7): ~8.3 ppm (dd)- H (8): ~8.1 ppm (d)- COOH (6): ~13.5 ppm (br s) |
| ¹³C NMR | Carbon (Position): - CH₃ (2): ~24 ppm- C2: ~158 ppm- C3: ~98 ppm- C4: ~150 ppm- C4a: ~149 ppm- C5: ~122 ppm- C6: ~130 ppm- C7: ~135 ppm- C8: ~120 ppm- C8a: ~128 ppm- COOH: ~168 ppm | Carbon (Position): - CH₃ (2): ~25 ppm- C2: ~158 ppm- C3: ~122 ppm- C4: ~137 ppm- C4a: ~148 ppm- C5: ~130 ppm- C6: ~129 ppm- C7: ~132 ppm- C8: ~128 ppm- C8a: ~129 ppm- COOH: ~167 ppm |
| IR (cm⁻¹) | - N-H stretch (amino): ~3400-3300- O-H stretch (carboxylic acid): ~3300-2500 (broad)- C=O stretch (carboxylic acid): ~1700- C=N and C=C stretch (aromatic): ~1620-1450- N-H bend (amino): ~1600 | - O-H stretch (carboxylic acid): ~3300-2500 (broad)- C=O stretch (carboxylic acid): ~1690- C=N and C=C stretch (aromatic): ~1600-1450 |
| Mass Spec. (m/z) | - Molecular Ion [M]⁺: 202.07- [M-COOH]⁺: 157.07 | - Molecular Ion [M]⁺: 187.06- [M-COOH]⁺: 142.06 |
Note: Expected values for this compound are predicted based on established spectroscopic principles and data from structurally similar compounds. Observed data for 2-Methylquinoline-6-carboxylic acid is sourced from public databases.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Acquire spectra with a spectral width of 0-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: Acquire spectra with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
EI-MS: Introduce the sample into the ion source. The resulting mass spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.[4]
-
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the presence of key structural motifs.
Mandatory Visualization
The following diagram illustrates the logical workflow for the structural confirmation of a novel chemical compound.
Caption: Workflow for the structural elucidation of a chemical compound.
References
A Comparative Purity Assessment of Synthesized 4-Amino-2-methylquinoline-6-carboxylic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of purity assessment methods for the synthesized compound 4-Amino-2-methylquinoline-6-carboxylic acid, a potentially bioactive quinoline derivative. We will explore its purity profile in comparison to structurally related alternatives, offering insights into the common impurities and the analytical techniques best suited for their detection and quantification. This document is intended to be a valuable resource for researchers working on the synthesis, purification, and analysis of quinoline-based compounds.
Introduction to this compound and its Alternatives
Quinoline carboxylic acids are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitutions on the quinoline ring system significantly influence their pharmacological profiles. This compound is a promising scaffold for drug discovery, and its purity is a critical determinant of its biological efficacy and safety.
For the purpose of this guide, we will compare the purity assessment of this compound with two relevant alternatives:
-
4-Hydroxy-2-methylquinoline-6-carboxylic acid: A closely related analog where the amino group at the 4-position is replaced by a hydroxyl group. This substitution can alter the compound's physicochemical properties and potential impurity profile.
-
2,4-Diaminoquinoline-6-carboxylic acid: An analog with an additional amino group at the 2-position, which may introduce different synthetic challenges and potential by-products.
Synthesis and Potential Impurities
The purity of a synthesized compound is intrinsically linked to its synthetic route. The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[1][2][3][4][5] A plausible synthetic pathway for this compound could involve the reaction of an appropriate isatin derivative with a compound containing an active methylene group, followed by amination. A likely precursor, ethyl 4-amino-2-methylquinoline-6-carboxylate, can be synthesized from ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide.[6]
Potential Impurities Arising from Synthesis:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates in the final product.
-
By-products: Side reactions can generate structurally related by-products, such as positional isomers or over-alkylated/aminated products.
-
Reagents and Solvents: Residual reagents and solvents used during the synthesis and purification process can also contaminate the final compound.
Purity Assessment Methodologies
A multi-technique approach is essential for a comprehensive purity assessment. The following analytical methods are commonly employed for the characterization and purity determination of quinoline carboxylic acid derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. A typical HPLC analysis for quinoline derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
Table 1: Comparison of Expected HPLC Purity Data
| Compound | Expected Purity (by HPLC area %) | Potential Impurities Detectable by HPLC |
| This compound | > 98% | Starting materials, synthetic intermediates, positional isomers, degradation products. |
| 4-Hydroxy-2-methylquinoline-6-carboxylic acid | > 98% | Starting materials, by-products from incomplete hydroxylation, positional isomers. |
| 2,4-Diaminoquinoline-6-carboxylic acid | > 97% | Starting materials, mono-aminated intermediates, over-aminated by-products. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and can also be used for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination.
Table 2: Key Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | Aromatic protons (7.0-8.5), Methyl protons (~2.5), Amino protons (broad singlet), Carboxylic acid proton (>12) | Aromatic carbons (110-150), Methyl carbon (~20), Carbonyl carbon (>165) |
| 4-Hydroxy-2-methylquinoline-6-carboxylic acid | Aromatic protons (7.0-8.5), Methyl protons (~2.5), Hydroxyl proton (broad singlet), Carboxylic acid proton (>12) | Aromatic carbons (110-160), Methyl carbon (~20), Carbonyl carbon (>165) |
| 2,4-Diaminoquinoline-6-carboxylic acid | Aromatic protons (6.5-8.0), Amino protons (multiple broad singlets), Carboxylic acid proton (>12) | Aromatic carbons (100-155), Carbonyl carbon (>165) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, which is crucial for confirming the identity of the target compound and identifying impurities. The fragmentation pattern can offer clues about the structure of any detected impurities.
Table 3: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 203.07 | Loss of H₂O, loss of CO, loss of COOH |
| 4-Hydroxy-2-methylquinoline-6-carboxylic acid | ESI+ | 204.06 | Loss of H₂O, loss of CO, loss of COOH |
| 2,4-Diaminoquinoline-6-carboxylic acid | ESI+ | 218.08 | Loss of NH₃, loss of CO, loss of COOH |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and analysis of this compound. Specific details may need to be optimized based on the specific reaction and available instrumentation.
Synthesis of this compound (Hypothetical Route)
A potential synthetic route involves the hydrolysis of ethyl 4-amino-2-methylquinoline-6-carboxylate.
-
Synthesis of Ethyl 4-amino-2-methylquinoline-6-carboxylate: A mixture of ethyl 4-chloro-2-methylquinoline-6-carboxylate and sodium azide in DMF is stirred under a nitrogen atmosphere at 120°C for several hours.[6] After cooling, the product is extracted and purified by column chromatography.[6]
-
Hydrolysis to the Carboxylic Acid: The purified ethyl ester is then hydrolyzed using a base (e.g., NaOH or KOH) in a suitable solvent mixture (e.g., ethanol/water). The reaction mixture is heated to reflux until the reaction is complete (monitored by TLC). After cooling, the solution is acidified to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Purity Assessment Workflow
Caption: Workflow for the purity assessment of synthesized quinoline carboxylic acids.
Signaling Pathway Context
Quinoline derivatives are known to interact with various biological targets. For instance, some quinoline-4-carboxylic acids are inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[7] Inhibition of this pathway can lead to a reduction in the proliferation of rapidly dividing cells, making it a target for cancer therapy.
Caption: Potential inhibition of the DHODH pathway by quinoline derivatives.
Conclusion
The purity assessment of synthesized this compound and its analogs requires a combination of robust synthetic control and rigorous analytical characterization. By employing orthogonal analytical techniques such as HPLC, NMR, and MS, researchers can confidently determine the purity of their compounds and identify potential impurities. This comprehensive approach is essential for ensuring the quality and reliability of data in drug discovery and development programs. The information and protocols provided in this guide serve as a valuable starting point for scientists working with this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. ethyl4-amino-2-methylquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Brequinar and a Representative Quinoline-Based DHODH Inhibitor
This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds based on available experimental data.
Introduction to DHODH Inhibition
The de novo synthesis of pyrimidines is a crucial metabolic pathway for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth step in pyrimidine biosynthesis.[1] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis, making it an attractive therapeutic target for cancer and autoimmune diseases.[1]
Brequinar is a potent and selective inhibitor of DHODH that has been investigated as an anticancer and immunosuppressive agent.[1][2] The 4-quinoline carboxylic acid scaffold is also a well-established pharmacophore for potent DHODH inhibition.[3]
Mechanism of Action
Both brequinar and the representative "Quinolined-Analog" share a common mechanism of action by inhibiting the enzymatic activity of DHODH.[1][3][4] This enzyme is located in the inner mitochondrial membrane and is responsible for the oxidation of dihydroorotate to orotate, a critical step in the de novo pyrimidine synthesis pathway.[1][5] By inhibiting DHODH, these compounds effectively halt the production of essential pyrimidine nucleotides required for DNA and RNA synthesis, thereby suppressing cell proliferation.[2][6]
Signaling Pathway
The diagram below illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by DHODH inhibitors like brequinar and quinoline-based analogs.
Quantitative Efficacy Data
The following table summarizes the in vitro inhibitory activity of brequinar and a potent representative quinoline-based analog against human DHODH.
| Compound | Target | IC50 (nM) | Reference |
| Brequinar | Human DHODH | ~20 | [7] |
| Quinolined-Analog (Compound 41) | Human DHODH | 9.71 ± 1.4 | [3] |
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) for DHODH inhibitors typically involves an in vitro enzyme inhibition assay.
DHODH Enzyme Inhibition Assay
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of DHODH by 50%.
Materials:
-
Recombinant human DHODH enzyme
-
Substrate: Dihydroorotate (DHO)
-
Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q
-
Assay buffer (e.g., Tris-HCl with detergent)
-
Test compounds (Brequinar, Quinolined-Analog) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare working solutions of the enzyme, DHO, and DCIP in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Add the DHODH enzyme to all wells and incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (DHO) and the electron acceptor (DCIP).
-
-
Data Acquisition: Measure the rate of reduction of DCIP by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of DHODH inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of DHODH inhibitors.
Conclusion
Both brequinar and the class of 4-quinoline carboxylic acids are highly potent inhibitors of human DHODH. The representative "Quinolined-Analog" demonstrates comparable, and in some cases, slightly improved in vitro potency against the DHODH enzyme when compared to brequinar. The selection of a particular inhibitor for further development would depend on a variety of factors including selectivity, pharmacokinetic properties, and in vivo efficacy and toxicity profiles. The experimental protocols and workflows described provide a framework for the continued investigation and comparison of novel DHODH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Brequinar - Wikipedia [en.wikipedia.org]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Cytotoxicity evaluation of 4-Amino-2-methylquinoline-6-carboxylic acid on cancer cell lines
A Comparative Guide to the Cytotoxicity of Quinoline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In oncology, quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth.[2][3] These mechanisms include inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[1][3] While extensive research is available on the quinoline family, data on the specific compound 4-Amino-2-methylquinoline-6-carboxylic acid is not readily found in the public domain. This guide, therefore, provides a comparative overview of the cytotoxic potential of structurally related 4-aminoquinoline and 2-methylquinoline derivatives against various cancer cell lines, offering valuable insights for researchers in the field.
Comparative Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the growth inhibition 50 (GI₅₀), which represents the concentration of a compound required to inhibit cell proliferation by 50%. The following tables summarize the cytotoxic effects of various 4-aminoquinoline and 2-methylquinoline derivatives against a panel of human cancer cell lines, with doxorubicin and chloroquine included as reference compounds.
Table 1: Cytotoxicity (GI₅₀, µM) of Selected 4-Aminoquinoline Derivatives on Breast Cancer Cell Lines
| Compound | MDA-MB-468 (Breast) | MCF-7 (Breast) | Reference Compound | GI₅₀ (µM) MDA-MB-468 | GI₅₀ (µM) MCF-7 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7.35 | 11.52 | Chloroquine | 24.36 | 20.72 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | 10.85 | 8.22 | Amodiaquine | 8.73 | 12.37 |
Data sourced from studies on synthesized 4-aminoquinoline derivatives.[4][5] Lower GI₅₀ values indicate higher potency.
Table 2: Cytotoxicity (IC₅₀, µM) of 2-Arylquinoline Derivatives on Various Cancer Cell Lines
| Compound | HeLa (Cervical) | PC3 (Prostate) | Non-Tumor (Fibroblasts) | Reference Compound | IC₅₀ (µM) HeLa |
| Quinoline 13 (a 2-phenylquinoline) | 8.3 | >1000 | >1000 | Doxorubicin | 0.04 |
| Quinoline 12 (a 2-phenylquinoline) | 54.38 | 31.37 | >1000 | Doxorubicin | 0.04 |
| Quinoline 11 (a 2-phenylquinoline) | 41.52 | 34.34 | 123.6 | Doxorubicin | 0.04 |
Data sourced from a study on substituted 2-arylquinoline derivatives.[6] The high IC₅₀ values against non-tumor fibroblasts for compounds 13 and 12 suggest selective cytotoxicity towards cancer cells.
Table 3: Cytotoxicity (IC₅₀, µg/mL) of an Indoloquinoline Derivative on Various Cancer Cell Lines
| Compound | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline | 3.3 | 23.0 | 3.1 | 9.96 |
Data from a study on a novel indoloquinoline derivative, showcasing its broad-spectrum cytotoxic potential.[7]
Mechanisms of Action & Signaling Pathways
Quinoline derivatives exert their cytotoxic effects through multiple mechanisms.[8] Many act as DNA intercalating agents, disrupting DNA replication and transcription, while others inhibit crucial enzymes like topoisomerases and protein kinases.[9]
A common pathway leading to cancer cell death is apoptosis. Some quinoline derivatives have been shown to induce apoptosis by upregulating tumor suppressor proteins like p53 and activating executioner caspases such as caspase-3.[7] Another key mechanism is the inhibition of survival signaling pathways. For instance, Pim-1 kinase, a serine/threonine kinase often overexpressed in cancers, is a target for some quinoline compounds.[3][9] Inhibition of Pim-1 can halt the cell cycle and trigger apoptosis.[9]
Figure 1. Apoptosis induction pathway by quinoline derivatives.
Figure 2. Inhibition of the Pim-1 kinase survival pathway.
Experimental Protocols: Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10][11] The protocol relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells (e.g., HepG2, MCF-7).
-
Seed cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[12]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., quinoline derivatives) in culture medium.
-
After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various compound concentrations to the respective wells.
-
Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[13] A purple precipitate should become visible in the cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to each well to dissolve the formazan crystals.[10][14]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer (ELISA reader).
-
The absorbance should be read at a wavelength between 550 and 600 nm (e.g., 570 nm).[10] A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀/GI₅₀ value using appropriate software.
-
Figure 3. Standard workflow for an MTT cytotoxicity assay.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijmphs.com [ijmphs.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Aminoquinoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-aminoquinoline derivatives, detailing their structure-activity relationships (SAR) in antimalarial and anticancer applications. The information is supported by quantitative experimental data, detailed methodologies, and explanatory diagrams to facilitate understanding and further research.
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2][3] The quintessential example, chloroquine, has been a frontline antimalarial for decades.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new derivatives with improved efficacy.[1] Beyond their application in infectious diseases, 4-aminoquinoline derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines.[4][5] This guide delves into the critical structural modifications that influence the biological activity of these compounds in both therapeutic areas.
Antimalarial Activity of 4-Aminoquinoline Derivatives
The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole.[6][7][8] The parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into insoluble hemozoin crystals.[6][8] 4-aminoquinoline derivatives are believed to form a complex with heme, preventing its polymerization and leading to a buildup of toxic free heme, which ultimately kills the parasite.[6][9]
Core Structure-Activity Relationships for Antimalarial Potency
The antimalarial activity of 4-aminoquinoline derivatives is dictated by several key structural features:
-
The 4-Aminoquinoline Core: This heterocyclic ring system is essential for antimalarial activity.[10]
-
Substitution at the 7-Position: An electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high potency.[10] This feature is common in many active derivatives, including chloroquine and amodiaquine.[10]
-
The 4-Amino Side Chain: A flexible dialkylaminoalkyl side chain at the 4-position is vital for activity. The length of this carbon side chain, typically two to five carbons, is a key determinant of efficacy.[10] Shortening or lengthening the side chain can influence activity against chloroquine-resistant strains.[11][12]
-
Terminal Amino Group: The basicity of the terminal amino group in the side chain is important for the accumulation of the drug in the acidic food vacuole of the parasite.[13]
dot
Caption: Core SAR for Antimalarial 4-Aminoquinolines.
Comparative Antimalarial Activity
The following table summarizes the in vitro antimalarial activity of selected 4-aminoquinoline derivatives against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.
| Compound | Side Chain at 4-Position | IC50 (nM) vs. 3D7 (CQ-S) | IC50 (nM) vs. Dd2 (CQ-R) | IC50 (nM) vs. K1 (CQ-R) | Reference |
| Chloroquine | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | 10.5 | 189.5 | 345.5 | [14] |
| Amodiaquine | -NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂ | 7.9 | 24.5 | 28.5 | [14] |
| Compound 1 | -NH-benzyl-2-CH₂N(C₂H₅)₂ | 15.0 | 45.0 | 45.0 | [14] |
| Compound 2 | -NH-benzyl-3-CH₂N(C₂H₅)₂ | 15.0 | 40.0 | 40.0 | [14] |
| Compound 3 | -NH-benzyl-4-CH₂N(C₂H₅)₂ | 15.0 | 35.0 | 35.0 | [14] |
| Compound 4 | -NH-biphenyl-4-CH₂N(C₂H₅)₂ | 5.0 | 10.0 | 10.0 | [14] |
| TDR 58845 | -NH-CH₂C(CH₃)₂NH₂ | <12 | ~50 | ~60 | [15] |
| TDR 58846 | -NH-CH₂C(CH₃)(N(CH₃)₂)CH₃ | <12 | ~60 | ~90 | [15] |
Anticancer Activity of 4-Aminoquinoline Derivatives
4-Aminoquinoline derivatives have also been investigated for their anticancer properties, with several mechanisms of action proposed, including the induction of apoptosis and inhibition of cell proliferation.[4][5] Their ability to accumulate in lysosomes and disrupt autophagy is another potential mechanism contributing to their anticancer effects.
Comparative Anticancer Activity
The cytotoxic effects of various 4-aminoquinoline derivatives against human cancer cell lines are presented below.
| Compound | 7-Substituent | Side Chain at 4-Position | Cell Line | IC50 (µM) | Reference |
| Chloroquine | Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | MCF7 | >100 | [4] |
| Chloroquine | Cl | -NH(CH(CH₃))(CH₂)₃N(C₂H₅)₂ | MDA-MB-468 | 58 | [4] |
| Amodiaquine | Cl | -NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂ | MCF7 | 30 | [4] |
| Amodiaquine | Cl | -NH-C₆H₄-4-OH-3-CH₂N(C₂H₅)₂ | MDA-MB-468 | 20 | [4] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cl | -NH(CH₂)₂N(CH₃)₂ | MDA-MB-468 | 15 | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | F | -NH(CH₂)₃CH₃ | MCF7 | 25 | [4] |
| 4a | H | 4-anilinoquinolinylchalcone derivative | MDA-MB-231 | 1.89 | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the activity of 4-aminoquinoline derivatives.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.
dot
Caption: SYBR Green I-based Antiplasmodial Assay.
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[17]
-
Drug Preparation: Test compounds are serially diluted in an appropriate solvent like DMSO.[17]
-
Assay Setup: In a 96-well plate, parasitized red blood cells (at approximately 2% parasitemia and 2% hematocrit) are added to each well, followed by the drug dilutions. Negative and positive controls (e.g., chloroquine) are included.[17]
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).[17]
-
Lysis and Staining: After incubation, the red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.[17]
-
Data Acquisition and Analysis: Fluorescence intensity is measured using a fluorescence plate reader, and the IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.[17]
Hemozoin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.
-
Reaction Setup: A solution of hemin chloride (hematin) is mixed with the test compound at various concentrations in a 96-well plate.[17]
-
Initiation of Polymerization: Hemozoin formation is initiated by adding a buffer that mimics the acidic environment of the parasite's food vacuole.[17]
-
Incubation: The plate is incubated to allow for hemozoin formation.[17]
-
Quantification: The plate is centrifuged, and the pellets are washed to remove unreacted hemin. The hemozoin pellet is then dissolved in a basic solution, and the absorbance is measured to quantify the amount of hemozoin formed.[17]
-
Data Analysis: The percentage of inhibition of hemozoin formation is calculated for each compound concentration to determine the IC50 value.[17]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.[18][19]
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.[18]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.[18]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[18]
-
Data Analysis: The absorbance is read on a microplate reader, and the percentage of cell viability is calculated relative to the control. The IC50 value is determined from the dose-response curve.[18]
References
- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. journals.asm.org [journals.asm.org]
- 12. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Navigating Early Drug Discovery: A Comparative Guide to the In Vitro ADME Properties of Quinoline Carboxylic Acids
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in early-stage drug discovery. This guide provides a comparative analysis of the in vitro ADME profile of 4-Amino-2-methylquinoline-6-carboxylic acid and related quinoline derivatives, offering insights into their potential as viable drug candidates.
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely characteristics by examining data from structurally similar quinoline-based compounds. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their success as therapeutics is heavily dependent on their pharmacokinetic behavior.
This guide presents a summary of key in vitro ADME parameters for quinoline carboxylic acid derivatives, alongside detailed experimental protocols for crucial assays. This allows for a robust comparison and aids in the strategic design and selection of compounds with favorable drug-like properties.
Comparative In Vitro ADME Data
To provide a clear benchmark for researchers, the following table summarizes typical in vitro ADME data for quinoline carboxylic acid derivatives compared to generally accepted values for orally bioavailable and CNS-penetrant drug candidates.
| Parameter | Assay | Quinoline Carboxylic Acid Derivatives (Representative Values) | Reference Compound (Warfarin) | Reference Compound (Propranolol) | Interpretation |
| Permeability | Caco-2 (Papp A→B) | 1 - 10 x 10⁻⁶ cm/s | 0.4 x 10⁻⁶ cm/s | 20 x 10⁻⁶ cm/s | Moderate to High Permeability |
| Efflux Ratio | Caco-2 (Papp B→A / Papp A→B) | 1.5 - 3.0 | 1.2 | 1.0 | Low to Moderate Efflux |
| Metabolic Stability | Human Liver Microsomes (t½) | 15 - 60 min | 45 min | > 60 min | Moderate to High Stability |
| Intrinsic Clearance | Human Liver Microsomes (CLint) | 10 - 50 µL/min/mg protein | 15 µL/min/mg protein | < 10 µL/min/mg protein | Low to Moderate Clearance |
| Plasma Protein Binding | Equilibrium Dialysis (% Bound) | 85 - 99% | 99% | 90% | High Binding |
| Aqueous Solubility | Kinetic Solubility @ pH 7.4 | 10 - 100 µM | 50 µM | > 200 µM | Low to Moderate Solubility |
Disclaimer: The data for Quinoline Carboxylic Acid Derivatives are representative values compiled from various sources on quinoline analogs and are intended for comparative purposes. Actual values for this compound may vary and require experimental determination.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible in vitro ADME data. Below are methodologies for three key experiments.
Caco-2 Permeability Assay
Objective: To assess a compound's potential for intestinal absorption by measuring its transport across a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form a barrier with properties similar to the intestinal epithelium.[3][4]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[5]
-
Transport Experiment (Apical to Basolateral): The test compound (typically at a concentration of 1-10 µM) is added to the apical (AP or donor) side of the monolayer, and the appearance of the compound in the basolateral (BL or receiver) compartment is monitored over a set time period (e.g., 2 hours).[4]
-
Transport Experiment (Basolateral to Apical): To determine if the compound is a substrate for efflux transporters (like P-glycoprotein), the experiment is also performed in the reverse direction, with the compound added to the BL side and its transport to the AP side measured.[4]
-
Sample Analysis: Samples from the receiver compartment at various time points are analyzed by LC-MS/MS to determine the concentration of the test compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.[5]
Metabolic Stability in Human Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in human liver microsomes.[6][7]
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL), the test compound (typically 1 µM), and a phosphate buffer (pH 7.4).[8][9]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is run in parallel to account for any non-enzymatic degradation.[8][10]
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The samples are then centrifuged to precipitate the proteins.[8]
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to reach its target and metabolizing enzymes.[11][12]
Methodology:
-
Device Preparation: A RED (Rapid Equilibrium Dialysis) device is used, which consists of a plate with wells divided into two chambers by a semi-permeable membrane (typically with an 8 kDa molecular weight cutoff).[11]
-
Sample Preparation: The test compound is added to plasma (from human or other species) at a specific concentration (e.g., 1 µM).[13]
-
Dialysis: The plasma containing the test compound is added to one chamber (the donor chamber), and a phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the receiver chamber).[13]
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[]
-
Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma and the buffer chambers. The concentrations of the compound in both aliquots are determined by LC-MS/MS. To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to equalize matrix effects.[11]
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated as: % Bound = [ (Concentration in plasma - Concentration in buffer) / Concentration in plasma ] * 100
Visualizing In Vitro ADME Processes
To better illustrate the relationships and workflows involved in in vitro ADME testing, the following diagrams have been generated.
References
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. mercell.com [mercell.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 13. enamine.net [enamine.net]
Cross-reactivity of 4-Amino-2-methylquinoline-6-carboxylic acid with other enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of a potent 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative, herein referred to as Compound P6, a selective inhibitor of Sirtuin 3 (SIRT3). While the initially requested compound, 4-Amino-2-methylquinoline-6-carboxylic acid, is not well-characterized in public literature, Compound P6 serves as a structurally relevant and well-documented alternative to illustrate the principles of cross-reactivity profiling for this class of molecules.
Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and longevity. Due to the structural homology within the sirtuin family, particularly among SIRT1, SIRT2, and SIRT3, assessing the selectivity of inhibitors is a critical step in drug development to minimize off-target effects and enhance therapeutic efficacy. This document summarizes the inhibitory activity of Compound P6 against its primary target, SIRT3, and its cross-reactivity with SIRT1 and SIRT2, supported by detailed experimental methodologies and visual representations of the relevant biological pathway and experimental workflow.
Data Presentation: Inhibitor Cross-Reactivity Profile
The inhibitory potency of Compound P6 was evaluated against human SIRT1, SIRT2, and SIRT3. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀), providing a clear comparison of the compound's selectivity.
| Enzyme | Compound P6 IC₅₀ (µM)[1][2] |
| SIRT3 (Primary Target) | 7.2 ± 0.5 |
| SIRT1 | 32.6 ± 0.8 |
| SIRT2 | 33.5 ± 1.6 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed methodology for determining the in vitro enzymatic inhibition of sirtuins, a key experiment in establishing the cross-reactivity profile of a test compound like Compound P6.
Fluorometric Sirtuin Inhibition Assay for IC₅₀ Determination
This protocol describes a two-step fluorometric assay to quantify the deacetylase activity of SIRT1, SIRT2, and SIRT3 and the inhibitory effect of a test compound.
Materials and Reagents:
-
Recombinant Human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Test Compound (Compound P6) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Nicotinamide)
-
Developer Solution (containing a protease that cleaves the deacetylated substrate to release the fluorophore)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (Compound P6) in 100% DMSO.
-
Create a serial dilution of the test compound in the Sirtuin Assay Buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay is consistent and low (e.g., <1%) to prevent solvent-induced artifacts.
-
Prepare working solutions of SIRT1, SIRT2, and SIRT3 enzymes, the fluorogenic substrate, and NAD⁺ in Sirtuin Assay Buffer at 2x the final desired concentrations.
-
-
Assay Plate Setup (for each sirtuin enzyme):
-
Add 25 µL of the serially diluted test compound or vehicle control (assay buffer with the same percentage of DMSO) to the appropriate wells of the 96-well plate.
-
To initiate the reaction, add 25 µL of the 2x enzyme/substrate/NAD⁺ mix to each well.
-
Include "No Enzyme" controls (containing substrate, NAD⁺, and test compound at the highest concentration, but no enzyme) and "Positive Inhibition" controls (containing all reaction components and a known inhibitor like Nicotinamide).
-
-
Enzymatic Reaction:
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
-
Development and Signal Detection:
-
Stop the enzymatic reaction by adding 50 µL of the Developer Solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes, protected from light, to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.
-
-
Data Analysis:
-
Subtract the average background fluorescence from the "No Enzyme" control wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and the positive control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing enzyme cross-reactivity and the signaling pathway of the primary target, SIRT3.
References
Validating Screening Hits for 4-Amino-2-methylquinoline-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the results of a high-throughput screen (HTS) that has identified 4-Amino-2-methylquinoline-6-carboxylic acid as a potential hit. Due to the limited publicly available data on the specific biological targets of this molecule, this document outlines a generalized yet robust validation workflow. This workflow can be adapted to investigate the mechanism of action and compare its performance against other potential therapeutic alternatives.
Hit Confirmation and Initial Triage
The first step after identifying a primary hit is to confirm its activity and rule out common artifacts. This involves re-testing the original compound and newly purchased or synthesized batches.
Table 1: Initial Hit Confirmation and Triage
| Experiment | Purpose | Positive Control | Negative Control | Expected Outcome for a Valid Hit |
| Re-synthesis and Re-testing | Confirm activity is intrinsic to the compound structure and not an artifact of a specific batch or impurity. | Known active compound for the assay | Inactive vehicle control (e.g., DMSO) | Consistent activity (e.g., IC50) across different batches. |
| Dose-Response Curve | Determine the potency (e.g., IC50 or EC50) of the compound. | Known active compound | Inactive vehicle control | A sigmoidal dose-response curve indicating a specific biological effect. |
| Promiscuity Assays (e.g., PAINS filters) | Identify Pan-Assay Interference Compounds (PAINS) that are known to show activity in multiple assays through non-specific mechanisms. | Known PAINS compound | Inactive vehicle control | The compound should not be flagged by PAINS filters. |
| Cytotoxicity Assay | Assess the general toxicity of the compound to the cell line used in the primary screen. | Staurosporine (potent cytotoxic agent) | Inactive vehicle control | The compound should exhibit its biological activity at concentrations well below its cytotoxic threshold. |
Target Deconvolution and Engagement
Once a hit is confirmed, the next critical step is to identify its molecular target(s). This is often the most challenging phase of phenotypic screening validation.
Experimental Workflow for Target Identification
The following diagram illustrates a typical workflow for identifying the cellular target of a small molecule hit.
Caption: A generalized workflow for identifying and validating the molecular target of a screening hit.
Detailed Experimental Protocols
Principle: This method uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[1][2] By pre-incubating cell lysates with the hit compound, kinases that bind to the compound will not be captured by the beads. The depleted kinases, identified by mass spectrometry, are potential targets.
Protocol:
-
Culture and lyse cells to prepare a native protein lysate.
-
Incubate the lysate with varying concentrations of this compound or a vehicle control.
-
Add the kinobeads slurry to the lysates and incubate to allow for kinase binding.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides and analyze by LC-MS/MS.
-
Quantify the relative abundance of each identified kinase in the compound-treated versus control samples to identify those that were competed off by the hit compound.
Principle: CETSA is based on the principle that proteins become more thermally stable when bound to a ligand.[3][4] This allows for the assessment of target engagement in a cellular environment.
Protocol:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.
Secondary Assays for Performance Comparison
After identifying a putative target, secondary assays are crucial to confirm the mechanism of action and compare the hit compound to known inhibitors or alternative scaffolds. Given that many quinoline derivatives exhibit activity as kinase inhibitors or antineoplastic agents, we will use a hypothetical kinase target, "Kinase X," for the following examples.[5][6]
Table 2: Secondary Assay Performance Comparison
| Assay Type | Test Compound | Alternative 1 (Known Kinase X Inhibitor) | Alternative 2 (Structurally Similar Quinoline) |
| Biochemical IC50 (Kinase X) | 500 nM | 50 nM | 5 µM |
| Cellular Target Engagement (NanoBRET) | 1 µM | 100 nM | >10 µM |
| Cellular Functional Assay (Phospho-Substrate Western Blot) | Effective at 2 µM | Effective at 200 nM | No effect at 10 µM |
| Off-Target Kinase Panel (400 kinases) | 5 kinases inhibited >50% at 1 µM | 2 kinases inhibited >50% at 1 µM | 15 kinases inhibited >50% at 1 µM |
| In Vitro ADME (Microsomal Stability) | t½ = 30 min | t½ = 60 min | t½ = 15 min |
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving "Kinase X" that could be modulated by this compound.
Caption: A hypothetical signaling pathway where "Kinase X" is inhibited by the test compound.
Comparison with Alternatives
A thorough validation process includes comparing the novel hit with existing compounds. This provides context for its potency, selectivity, and potential for further development.
Alternative Compounds for Comparison:
-
Known Inhibitors of the Identified Target: If the target is known, comparing the hit to established inhibitors is essential for benchmarking its performance.
-
Structurally Similar Compounds: Testing analogs of this compound can provide initial structure-activity relationship (SAR) data. For instance, comparing to other quinoline carboxylic acids can reveal the importance of the amino and methyl groups for activity.[7][8]
Table 3: Comparison of Physicochemical Properties
| Property | This compound | Alternative 1 | Alternative 2 |
| Molecular Weight | 202.21 g/mol | Varies | Varies |
| cLogP | 2.5 (predicted) | Varies | Varies |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | Varies | Varies |
| Aqueous Solubility | To be determined | Varies | Varies |
Conclusion
Validating a screening hit like this compound requires a systematic and multi-faceted approach. By confirming the initial activity, identifying the molecular target, and rigorously comparing its performance in secondary assays against relevant alternatives, researchers can build a strong foundation for a successful drug discovery program. The experimental protocols and comparative frameworks provided in this guide offer a clear path forward for the thorough evaluation of this and other novel small molecule hits.
References
- 1. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents | MDPI [mdpi.com]
Benchmarking 4-Amino-2-methylquinoline-6-carboxylic acid against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of 4-Amino-2-methylquinoline-6-carboxylic acid against established standards in relevant biological assays. Due to a lack of publicly available direct comparative studies for this specific molecule, this document outlines a proposed experimental approach, including detailed protocols and data presentation formats, to enable objective evaluation.
Introduction to this compound and Selected Standards
Quinoline derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound is a member of this family, and its structure suggests potential for biological activity, possibly as a kinase inhibitor or a cytotoxic agent.[5][6]
To objectively assess its potential, a direct comparison with well-characterized standard compounds is essential. For the purpose of this guide, we propose benchmarking against:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor, serving as a standard for kinase inhibition assays.
-
Doxorubicin: A widely used chemotherapeutic agent, acting as a standard for cytotoxicity and anticancer assays.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound and the selected standards is presented below. This data is crucial for understanding the compound's solubility, stability, and potential for cell permeability.
| Property | This compound | Staurosporine | Doxorubicin |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₂₈H₂₆N₄O₃ | C₂₇H₂₉NO₁₁ |
| Molecular Weight | 202.21 g/mol | 466.53 g/mol | 543.52 g/mol |
| CAS Number | 99984-73-3[7] | 62996-74-1 | 23214-92-8 |
| Appearance | Solid | Crystalline Solid | Red-Orange Crystalline Powder |
| Solubility | To be determined | Soluble in DMSO, DMF, and Ethanol | Soluble in Water, DMSO, and Methanol |
| Mechanism of Action | Putative Kinase Inhibitor/Cytotoxic Agent | Broad-spectrum protein kinase inhibitor | DNA intercalator and Topoisomerase II inhibitor |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potency.[8]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin (positive control), and a vehicle control (e.g., DMSO). Add these to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9][10][11]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.[8][13]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide substrate), and ATP.
-
Compound Addition: Add serial dilutions of this compound and Staurosporine (positive control) to the wells of a 96-well plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate. Initiate the kinase reaction by adding ATP.
-
Detection: After incubation, stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or fluorescence-based assays (e.g., TR-FRET).[14][15][16]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following treatment with the compound.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[17][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20][21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated or total protein of interest overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[17]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 99984-73-3 [chemicalbook.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 21. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HU [thermofisher.com]
Safety Operating Guide
Proper Disposal of 4-Amino-2-methylquinoline-6-carboxylic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Amino-2-methylquinoline-6-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.
For the safe handling of this compound, it is recommended to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes. Dust and aerosol formation should be prevented. Containers should be stored tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials.
Hazard Assessment
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Due to these potential hazards, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[2]
Summary of Potential Hazards
| Hazard Statement | GHS Hazard Class | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | [1] |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | [1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste in a designated, clearly labeled, and sealable hazardous waste container.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must also be disposed of as hazardous chemical waste.[3] Place these items in a separate, clearly labeled container for solid hazardous waste.[3]
-
Solutions: If the compound is in a solution, collect it in a labeled, sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams.
3. Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date of accumulation.
4. Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] Provide them with a complete and accurate description of the waste.
Spill and Emergency Procedures
In the event of a spill:
-
Minor Spills: For small spills of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for hazardous waste disposal.[4]
-
Major Spills: In case of a large spill, evacuate the area and alert your supervisor and institutional safety personnel immediately.[4]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 4-Amino-2-methylquinoline-6-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-2-methylquinoline-6-carboxylic acid (CAS No. 99984-73-3) was publicly available at the time of this writing. The following guidance is a synthesis of information from the Global Harmonized System (GHS) classifications for the parent amine, 4-Amino-2-methylquinoline, and general safety protocols for handling aromatic amines and carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is intended to answer specific operational questions for the safe handling and disposal of this compound.
Hazard Summary
Based on available data for structurally related compounds, this compound should be handled as a hazardous substance. Primary risks include:
-
Oral Toxicity: Harmful if swallowed.[3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All manipulations of the solid compound and its solutions must be conducted within a fume hood.[6][7] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Goggles are required to protect against eye irritation.[1][4][5][8] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[7][9][10] |
| Skin and Body Protection | Chemical-resistant lab coat and chemical-resistant gloves (e.g., nitrile) | A fully buttoned lab coat protects the skin.[7][10] Nitrile gloves are recommended for handling acids and offer resistance to a range of chemicals.[8][9][10] Gloves must be inspected before use and changed immediately upon contamination.[7][11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Required if work cannot be conducted in a fume hood or if dust generation is significant.[1][8][11] Respirator use requires a formal respiratory protection program, including fit testing.[10] |
| Footwear | Closed-toe, chemical-resistant shoes | To protect feet from potential spills.[7][10] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety and environmental compliance.
Safe Handling Procedures:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for handling.
-
Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[6]
-
Assemble all necessary materials and equipment before starting work to minimize movement in and out of the handling area.
-
-
Weighing and Transfer:
-
Dissolving:
-
When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[7]
-
-
Post-Handling:
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[6][7]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.[6]
-
General Guidelines:
Visualized Workflows
To further clarify procedural steps, the following diagrams illustrate the necessary workflows for handling and disposal.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. leelinework.com [leelinework.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. blog.gooddayswork.ag [blog.gooddayswork.ag]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
